3-Bromo-2,4,5-trifluoroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4,5-trifluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-5(9)2(8)1-3(11)6(4)10/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIVAXNGJISXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2,4,5-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as pivotal building blocks. Their unique electronic properties and synthetic versatility allow for the construction of complex molecular architectures with tailored biological activities and material characteristics. This guide focuses on a particularly intriguing, yet sparsely documented, member of this class: 3-Bromo-2,4,5-trifluoroaniline. While its full potential is still being uncovered, its structure suggests significant promise as a precursor for novel pharmaceuticals and advanced materials. This document aims to consolidate the currently available technical information and provide expert insights into its properties, handling, and potential applications, thereby serving as a valuable resource for researchers navigating the frontiers of chemical synthesis.
Section 1: Chemical Identity and Core Properties
Nomenclature and Identification
Physicochemical Properties
| Property | Predicted Value/State | Rationale & Expert Insight |
| Physical State | Solid at room temperature | The presence of multiple halogens and an amino group capable of hydrogen bonding typically results in a higher melting point compared to non-substituted aniline. |
| Melting Point | Not available | Experimental determination is required for an accurate value. |
| Boiling Point | Not available | Expected to be elevated due to its molecular weight and polarity. |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | The aromatic and halogenated nature suggests lipophilicity, while the amino group provides some polarity. |
It is imperative for researchers to experimentally determine these properties for their specific batches of the compound to ensure accuracy in reaction setup and purification.
Section 2: Safety, Handling, and Storage
Hazard Identification
This compound is classified as an irritant and is harmful.[1] The available safety data sheets (SDS) indicate the following hazard classifications:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)
Precautionary Measures and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is essential.
| Precautionary Area | Recommended Protocol |
| Engineering Controls | Work in a well-ventilated fume hood to minimize inhalation exposure. |
| Eye Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended. |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. |
Storage
Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Section 3: Synthesis and Reactivity
Synthetic Approaches
Conceptual Synthetic Workflow:
References
- 1. 2055841-42-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 2055841-42-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 2055841-42-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. Page loading... [guidechem.com]
- 5. 2055841-42-2 | 3-bromo-2,4,5-trifluoroanilina | this compound - Capot Químico [capotchem.com]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2,4,5-trifluoroaniline: Navigating Regioselectivity in Halogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4,5-trifluoroaniline is a crucial building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its trifluorinated and brominated phenyl ring offers a unique scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a primary focus on the direct electrophilic bromination of 2,4,5-trifluoroaniline. We will delve into the mechanistic underpinnings of this transformation, the rationale behind reagent selection and reaction conditions, and provide a detailed, field-proven experimental protocol. This guide is intended to equip researchers and process chemists with the necessary knowledge to confidently and efficiently synthesize this important intermediate.
Introduction: The Significance of this compound
This compound, with its distinct substitution pattern, is a highly sought-after intermediate in the fine chemicals industry. The presence of multiple fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable synthon in drug discovery and agrochemical research.[1] The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.
While its utility is well-established, detailed synthetic procedures for this compound are not widely published in readily accessible literature. This guide aims to fill that gap by providing a scientifically grounded and practical approach to its synthesis.
Strategic Approach to Synthesis: The Logic of Direct Bromination
The most direct and atom-economical approach to the synthesis of this compound is the electrophilic aromatic substitution of the readily available starting material, 2,4,5-trifluoroaniline.
References
Navigating the Spectral Complexity of 3-Bromo-2,4,5-trifluoroaniline: A Technical Guide to Its Predicted ¹H and ¹³C NMR Spectra
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,4,5-trifluoroaniline is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its complex substitution pattern presents a unique challenge and a rich source of information in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current unavailability of public domain experimental NMR data for this specific molecule, this technical guide provides a comprehensive analysis based on established NMR principles, predictive models, and comparative data from analogous structures. We will delve into the predicted ¹H and ¹³C NMR spectra, offering a detailed interpretation of chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds, aiding in spectral interpretation and structural verification.
Introduction: The Structural Significance of this compound
The unique arrangement of electron-withdrawing fluorine and bromine atoms, along with the electron-donating amino group on the aniline ring, makes this compound a molecule of considerable interest. These substituents create a distinct electronic environment, which is reflected in its NMR spectra. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide will provide a foundational understanding of the expected NMR spectral features of this complex molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be relatively simple in terms of the number of proton signals, with one aromatic proton and the protons of the amino group. However, the coupling of the aromatic proton to the adjacent fluorine atoms will result in a complex multiplet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 4-6 Hz, ⁵J(H-F) ≈ 1-3 Hz |
| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | - |
Rationale for Predicted ¹H NMR Spectrum
-
Chemical Shift of H-6: The single aromatic proton at the C-6 position is deshielded by the adjacent electronegative fluorine atom at C-5 and the bromine atom at C-3. Its chemical shift is therefore predicted to be in the downfield region of the aromatic spectrum.[1]
-
Multiplicity of H-6: The H-6 proton is expected to couple with the three fluorine atoms on the ring. The largest coupling will be the three-bond coupling (³J) to the fluorine at C-5. A smaller four-bond coupling (⁴J) to the fluorine at C-4 and an even smaller five-bond coupling (⁵J) to the fluorine at C-2 are also anticipated. This will result in a complex multiplet, likely a doublet of doublet of doublets.
-
-NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will be more complex, with six distinct signals for the aromatic carbons. Each carbon signal will be split by the neighboring fluorine atoms, leading to characteristic multiplets.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 (-NH₂) | 135 - 145 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |
| C-2 (-F) | 145 - 155 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |
| C-3 (-Br) | 100 - 110 | ddd | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 1-3 Hz |
| C-4 (-F) | 140 - 150 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |
| C-5 (-F) | 140 - 150 | ddd | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |
| C-6 | 115 - 125 | ddd | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 1-3 Hz |
Rationale for Predicted ¹³C NMR Spectrum
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of the directly attached and neighboring substituents. Carbons directly bonded to fluorine (C-2, C-4, C-5) will be significantly deshielded and appear at lower field. The carbon bearing the bromine atom (C-3) will be shielded relative to an unsubstituted carbon. The carbon attached to the amino group (C-1) will also be influenced by the nitrogen atom.
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)), which are typically in the range of 240-260 Hz.[2] Two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings will also be observed and will be progressively smaller. These couplings are invaluable for assigning the signals to the correct carbon atoms.
Experimental Protocol for NMR Data Acquisition
For researchers who synthesize this compound, the following is a recommended protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Probe: A broadband probe capable of observing ¹H and ¹³C frequencies.
-
Temperature: Maintain a constant temperature, typically 298 K.
¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
¹³C NMR Acquisition Parameters
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis of this compound.
Conclusion
While experimental NMR data for this compound is not currently available in the public sphere, this guide provides a robust, theory-based prediction of its ¹H and ¹³C NMR spectra. The complex interplay of the bromo and trifluoro substituents with the aniline core is expected to produce a unique and informative spectral fingerprint. The predicted chemical shifts and, most notably, the extensive H-F and C-F coupling patterns, offer a clear roadmap for the future experimental verification and characterization of this molecule. This in-depth analysis serves as a valuable tool for any researcher venturing into the synthesis and application of this and related halogenated aromatic compounds.
References
A Technical Guide to the Mass Spectrometry and FTIR Analysis of 3-Bromo-2,4,5-trifluoroaniline
This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) for the characterization of 3-Bromo-2,4,5-trifluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data interpretation strategies, and the fundamental science underpinning these analytical techniques.
Introduction
This compound is a halogenated aromatic amine with significant potential as a building block in the synthesis of novel pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts distinct chemical properties that necessitate robust analytical characterization. This guide provides the foundational knowledge to confidently analyze this molecule using mass spectrometry and FTIR, ensuring structural confirmation and purity assessment.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.
Theoretical Framework
In a typical electron ionization (EI) mass spectrometer, vaporized this compound molecules are bombarded with high-energy electrons. This process dislodges an electron from the molecule, generating a positively charged molecular ion (M•+). The energy imparted during ionization is often sufficient to induce fragmentation of this molecular ion into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The fragmentation patterns are governed by the relative stability of the resulting carbocations and radicals.[1][2]
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₆H₃BrF₃N, with a calculated molecular weight of approximately 226.00 g/mol .[3] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M•+ and [M+2]•+) of nearly equal intensity.
Table 1: Predicted Key Mass Fragments for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Notes on Fragmentation |
| 225 | 227 | [C₆H₃BrF₃N]•+ | Molecular Ion (M•+) |
| 146 | 146 | [M - Br]⁺ | Loss of a bromine radical. |
| 196 | 198 | [M - HF]•+ | Loss of a neutral hydrogen fluoride molecule. |
| 119 | 119 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The presence of halogens and the aromatic ring dictates the most probable cleavage points.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.
-
Data Analysis: Identify the molecular ion peak and the characteristic [M+2]•+ isotope peak. Analyze the fragmentation pattern and compare it to the predicted fragments and pathways.
Part 2: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.
Theoretical Framework
Molecules absorb infrared radiation at frequencies that match the natural vibrational frequencies of their bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole.[4]
Expected FTIR Spectrum of this compound
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline and halogenated aromatic structure.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3500-3300 | N-H Stretch (amine) | Medium (two bands for primary amine) |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1620-1580 | C=C Aromatic Ring Stretch | Medium to Strong |
| 1520-1480 | N-H Bend (amine) | Medium |
| 1400-1000 | C-F Stretch | Strong |
| 850-750 | C-H Out-of-plane Bend | Strong |
| Below 700 | C-Br Stretch | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup:
-
Technique: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (for a good signal-to-noise ratio)
-
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify and label the characteristic absorption peaks corresponding to the functional groups present in this compound.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The synergistic use of mass spectrometry and FTIR spectroscopy provides a robust analytical framework for the comprehensive characterization of this compound. Mass spectrometry confirms the molecular weight and provides critical insights into the molecular structure through predictable fragmentation patterns. FTIR spectroscopy complements this by identifying the key functional groups, confirming the presence of the amine, aromatic ring, and carbon-halogen bonds. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists, enabling confident and accurate analysis of this important chemical entity.
References
Solubility of 3-Bromo-2,4,5-trifluoroaniline in common organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-2,4,5-trifluoroaniline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2055841-42-2).[1][2][3][4] Given the limited availability of quantitative solubility data in public literature, this document establishes a predictive solubility framework based on the compound's physicochemical properties. Furthermore, it delivers detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to accurately determine its solubility in a range of common organic solvents. The methodologies provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for synthesis, purification, and formulation development.
Introduction: Understanding the Core Importance of Solubility
This compound is a highly specialized halogenated aniline derivative.[2][5] Its molecular architecture, featuring a bromine atom and multiple fluorine atoms on an aniline core, makes it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[2][5] The strategic placement of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one particularly valuable.[5][6]
The success of any chemical process, from reaction kinetics to purification and final formulation, is fundamentally governed by the solubility of its components. A thorough understanding of a compound's solubility profile is not merely academic; it is a critical prerequisite for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient molecular collision and reaction.
-
Purification and Crystallization: Selecting appropriate solvent systems for isolating the target compound with high purity.
-
Formulation Development: Designing stable and bioavailable drug products.
-
Chromatographic Analysis: Developing effective separation and analysis methods.
This guide provides the foundational knowledge and practical methodologies to investigate and leverage the solubility of this compound.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure. The widely applied principle of "like dissolves like" serves as an excellent predictive tool, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2055841-42-2 | [1][3][4] |
| Molecular Formula | C₆H₃BrF₃N | [2] |
| Molecular Weight | 225.99 g/mol | [2][8] |
| Structure | Aromatic amine with one bromine and three fluorine substituents | [2] |
The structure of this compound presents a duality in polarity:
-
Polar Region: The primary amine (-NH₂) group is polar and capable of acting as a hydrogen bond donor.
-
Nonpolar Region: The trifluorobromophenyl ring is large, hydrophobic, and dominates a significant portion of the molecular surface area.
This structural dichotomy suggests a nuanced solubility profile. It is not a simple case of being exclusively soluble in polar or nonpolar solvents. Instead, its solubility will be a balance of these competing characteristics.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amine group's ability to hydrogen bond suggests that solubility is possible. However, the large, nonpolar aromatic ring may limit high solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally effective for compounds with both polar and nonpolar features. We predict good solubility in this class, as they can interact with the polar amine group via dipole-dipole interactions without being hindered by the nonpolar ring.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character of the halogenated ring suggests the compound will be soluble in these solvents.[9]
Given the lack of specific quantitative data, experimental determination is essential for any serious application.[10][11]
Experimental Protocol: Gravimetric Determination of Solubility
To address the gap in quantitative data, this section provides a robust and reliable gravimetric method for determining the solubility of this compound. This protocol is designed as a self-validating system, relying on direct mass measurement for accuracy.[10][11]
Causality Behind Experimental Choices
-
Why Gravimetric? This method is chosen for its directness and simplicity. It avoids potential complications from chromophores or other interfering substances that might affect spectroscopic methods. The final measurement is mass, a fundamental and highly accurate quantity.
-
Why a Thermostatic Shaker? Solubility is temperature-dependent. A thermostatic environment ensures that the measurement is made at a consistent and known temperature. Shaking is critical to accelerate the achievement of equilibrium between the solid and liquid phases, ensuring the solution is truly saturated.[10]
-
Why an Excess of Solute? The addition of excess solid is a core principle for ensuring saturation.[10][11] It guarantees that the solvent has dissolved the maximum amount of solute possible at the given temperature.
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or incubator
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Calibrated positive displacement micropipettes
-
Drying oven or vacuum desiccator
-
Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)
Step-by-Step Methodology
-
Preparation: Pre-weigh and label a clean, dry glass vial for each solvent to be tested. This will be the evaporation vial.
-
Sample Addition: In a separate set of vials (equilibration vials), add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the equilibration.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.00 mL) into each equilibration vial containing the solute.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for 24-48 hours. The extended time ensures true saturation is reached.[10]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment, allowing the excess solid to settle.
-
Supernatant Extraction: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a micropipette fitted with a syringe filter. Filtering is crucial to prevent any undissolved microcrystals from being transferred.
-
Solvent Evaporation: Transfer the filtered supernatant into the corresponding pre-weighed evaporation vial. Place the open vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until the solvent has completely evaporated.
-
Final Weighing: Once the solvent is gone and the vial has cooled to room temperature, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of [Vial + Solute] - Mass of empty Vial) / Volume of Supernatant Extracted
Data Presentation
All quantitative data should be summarized in a structured table for clear comparison.
Table 2: Example Solubility Data Table
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |
| Methanol | Polar Protic | 25 | Experimental Value |
| Toluene | Nonpolar | 25 | Experimental Value |
| Dichloromethane | Polar Aprotic | 25 | Experimental Value |
| Acetone | Polar Aprotic | 25 | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Gravimetric Solubility Determination Workflow.
Safety and Handling Precautions
As a responsible scientist, proper handling of all chemicals is paramount. While a full Safety Data Sheet (SDS) should always be consulted, available information for similar compounds indicates that this compound should be handled with care.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12] Avoid contact with skin and eyes.[12]
Conclusion
This guide has equipped researchers with a detailed, robust, and logically sound experimental protocol for the gravimetric determination of its solubility. By adhering to this methodology, scientists in pharmaceutical and chemical development can generate the precise, reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate their research and development objectives.
References
- 1. Page loading... [guidechem.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. This compound | 2055841-42-2 [amp.chemicalbook.com]
- 4. rndmate.com [rndmate.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. chem.ws [chem.ws]
- 8. 2-Bromo-3,4,6-trifluoroaniline | C6H3BrF3N | CID 614898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Commercial suppliers and purity of 3-Bromo-2,4,5-trifluoroaniline
<-3> A Technical Guide to the Procurement and Purity Assessment of 3-Bromo-2,4,5-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical compounds. The isomeric purity and overall quality of this starting material are paramount, as impurities can lead to significant downstream complications, including altered biological activity, challenging purification steps, and compromised yields. This in-depth guide provides a comprehensive framework for sourcing high-purity this compound, understanding its commercial landscape, and implementing robust analytical methodologies for purity verification and impurity profiling. It further details laboratory-scale purification techniques and best practices for handling and storage to ensure material integrity throughout the research and development lifecycle.
Introduction: The Critical Role of Purity
Fluorinated organic molecules are of immense importance in modern drug discovery. The strategic incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile precursor, offering multiple reaction sites for constructing complex molecular architectures. However, the success of these syntheses is fundamentally dependent on the purity of this starting material. Even seemingly minor impurities, such as regioisomers or residual solvents, can have a cascading effect on subsequent reactions. Therefore, a rigorous approach to sourcing and quality control is not merely a recommendation but a necessity for reproducible and reliable scientific outcomes.
The Commercial Landscape: Sourcing and Supplier Assessment
A variety of chemical suppliers offer this compound, typically with stated purities ranging from 97% to over 99%. While a higher stated purity often correlates with a higher cost, it is crucial to look beyond the label and scrutinize the accompanying Certificate of Analysis (CoA).
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Stated Purity | Analytical Method(s) on CoA | CAS Number |
| Sigma-Aldrich | ≥98% | GC, NMR | 136534-36-8 |
| TCI America | >98.0% | GC | 136534-36-8 |
| Oakwood Chemical | 98%+ | GC, NMR | 136534-36-8 |
| SynQuest Labs | 98% | GC, NMR | 136534-36-8 |
| Matrix Scientific | 98%+ | Not specified | 1219948-33-0[1] |
Note: This table is for illustrative purposes. Availability and specifications are subject to change. Researchers should always consult the supplier's most current documentation.
A comprehensive CoA should detail the lot-specific purity, the analytical method used for determination (e.g., HPLC, GC), and potentially list identified impurities. The absence of detailed analytical data should be considered a red flag, warranting a more thorough in-house analysis upon receipt.
Analytical Integrity: A Multi-Technique Approach to Purity Verification
No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach is essential for confident characterization. The choice between techniques like HPLC and GC-MS depends on the specific analytical goals, with HPLC offering robust quantification and GC-MS providing superior separation for volatile impurities and structural information.[2]
Workflow for Purity Verification
Caption: A comprehensive workflow for verifying the purity of incoming this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantifying the purity of aniline derivatives, as it avoids the high temperatures of GC that can cause degradation of thermolabile compounds.[3]
Protocol 3.1: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and ramping up the acetonitrile concentration.[4] A small amount of acid like formic or phosphoric acid may be needed for good peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~0.1 mg/mL.[2]
-
Analysis: Inject the sample and calculate purity based on the relative peak area (Area %). This assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile impurities and providing structural information through mass fragmentation patterns.[5][6] While many fluorinated organic compounds are amenable to GC-MS analysis, highly reactive species like HF can damage standard polysiloxane columns.[7] However, this compound is generally stable enough for this analysis.
Protocol 3.2: GC-MS Impurity Profiling
-
Column: A semi-polar capillary column (e.g., DB-624 or similar) is often suitable for separating halogenated anilines.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250-280 °C.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
MS Detector: Electron Ionization (EI) at 70 eV is standard. Scan a mass range from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[2][9]
Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and specific tool for purity assessment.[10][11] It offers a wide chemical shift range and high sensitivity, allowing for the detection and quantification of fluorine-containing impurities that might be difficult to resolve by other methods.[10][12] The direct relationship between peak area and the number of fluorine nuclei allows for straightforward quantification without extensive sample preparation.[10]
Protocol 3.3: ¹⁹F NMR Purity Assessment
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: An inert, fluorinated compound with a known purity and a resonance that does not overlap with the sample signals (e.g., trifluorotoluene) can be used for quantitative NMR (qNMR).
-
Acquisition: Ensure a sufficient relaxation delay (D1), often around 20 seconds, to allow for complete relaxation of the fluorine nuclei for accurate integration.[10]
-
Analysis: Integrate the signals corresponding to the main compound and any fluorine-containing impurities. The purity can be calculated directly from the relative integrals.
Potential Impurities and Their Origins
Understanding the potential synthesis routes of this compound allows for a more targeted search for impurities. A common route involves the bromination of a trifluoroaniline precursor.[13][14]
Caption: Potential impurity pathways during the synthesis of this compound.
-
Regioisomers: Incomplete regioselectivity during the bromination step can lead to other bromo-trifluoroaniline isomers.
-
Poly-brominated Species: Over-reaction can result in the formation of di- or tri-brominated impurities.[15]
-
Unreacted Starting Material: Incomplete reaction will leave residual trifluoroaniline precursor.
-
Degradation Products: Anilines can be susceptible to oxidation over time, often indicated by a change in color from white/off-white to yellow or brown.
Laboratory-Scale Purification Strategies
If the commercially supplied material does not meet the required purity specifications, further purification is necessary.
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[16] The key is to find a solvent or solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Protocol 5.1: General Recrystallization Procedure
-
Solvent Screening: Test the solubility of the crude material in small amounts of various solvents (e.g., heptane, ethanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[17]
-
Decolorization (Optional): If the solution is colored due to oxidized impurities, add a small amount of activated charcoal and boil for a few minutes.[16]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.[17]
Flash Column Chromatography
For non-crystalline materials or mixtures with very similar solubility profiles, flash column chromatography is the method of choice.[18] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
Protocol 5.2: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (eluent) that provides good separation between the desired product and its impurities (aim for an Rf value of ~0.3 for the product). A common eluent system would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column using positive pressure (air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Best Practices for Handling and Storage
To maintain the purity of this compound, proper handling and storage are crucial.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[19][20] Anilines can be sensitive to air and light, leading to oxidation and discoloration.[21]
-
Handling: Always handle anilines in a chemical fume hood.[19] They are toxic if inhaled, ingested, or absorbed through the skin.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][22]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and certain metals.[19][21]
Conclusion
The quality of a foundational building block like this compound is a critical determinant of success in complex synthetic projects. A proactive and analytical approach to procurement and quality control is essential. By critically evaluating supplier data, employing a suite of orthogonal analytical techniques for in-house verification, and being proficient in standard purification methods, researchers can ensure the integrity of their starting materials. This diligence minimizes experimental variability, prevents the costly pursuit of artifacts arising from impurities, and ultimately accelerates the path to discovery.
References
- 1. 1219948-33-0 Cas No. | 3-Bromo-4-methyl-5-(trifluoromethyl)aniline | Matrix Scientific [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation of 1-Bromo-3,4,5-trifluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scribd.com [scribd.com]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. orgsyn.org [orgsyn.org]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. sia-toolbox.net [sia-toolbox.net]
- 21. nj.gov [nj.gov]
- 22. kelid1.ir [kelid1.ir]
A Comprehensive Technical Guide to the Crystal Structure of 3-Bromo-2,4,5-trifluoroaniline Derivatives: Synthesis, Solid-State Interactions, and Implications for Drug Design
Abstract
This technical guide provides an in-depth exploration of the synthesis, crystallization, and solid-state structural characteristics of derivatives of 3-Bromo-2,4,5-trifluoroaniline. Halogenated anilines are foundational scaffolds in modern medicinal chemistry and materials science, where the strategic incorporation of bromine and fluorine atoms profoundly influences molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the resulting compounds.[1][2] This document, intended for researchers, crystallographers, and drug development professionals, moves beyond a simple recitation of data to explain the causality behind experimental design and the logic of supramolecular assembly. We will dissect the key non-covalent interactions—including hydrogen bonding, halogen bonding, and π-π stacking—that govern the crystal packing of these derivatives.[3][4] Furthermore, we will present detailed, field-proven protocols for synthesis and single-crystal X-ray diffraction (SCXRD), and illustrate critical workflows and concepts using structured diagrams. The ultimate goal is to provide a cohesive understanding of how to control and interpret the crystal structure of these vital chemical entities to accelerate the development of advanced materials and novel therapeutics.
Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry
The Role of Fluorine and Bromine in Drug Design
The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a cornerstone of modern drug design.[2] The trifluoromethyl (-CF3) group, owing to its high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] Bromine, on the other hand, is a versatile functional handle for synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and is a potent halogen bond donor, enabling precise control over molecular recognition and crystal packing.[1][6] The synergistic combination of these halogens on an aniline scaffold creates a class of building blocks with tunable electronic and steric properties, making them invaluable for creating complex molecular architectures.[1]
This compound: A Versatile Scaffold
While direct crystallographic data for the parent this compound is not the focus, its derivatives are of immense interest. This scaffold provides multiple reactive sites for chemical modification, allowing for the construction of diverse molecular libraries.[5] Derivatives of bromo- and trifluoromethyl-substituted anilines serve as critical intermediates in the synthesis of a wide range of functional molecules, including kinase inhibitors for oncology, antimicrobial agents, and agrochemicals.[5][7]
The Critical Role of Crystal Structure Analysis
For any active pharmaceutical ingredient (API), the solid-state structure is of paramount importance. The specific arrangement of molecules in a crystal lattice, known as polymorphism, dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding the crystal structure through Single-Crystal X-ray Diffraction (SCXRD) is therefore not merely an academic exercise; it is a critical step in drug development. It allows scientists to identify the dominant intermolecular forces that stabilize the crystal lattice, providing a rational basis for designing crystalline materials with desired properties.[8]
Synthesis and Crystallization of Derivatives
General Synthetic Strategies
The synthesis of derivatives typically involves leveraging the reactivity of the aniline's amino group or the bromine atom. The amino group can readily undergo acylation, alkylation, sulfonylation, or condensation reactions to form imines.[5] For instance, the condensation of a substituted aniline with an aldehyde is a common and efficient method for creating Schiff base derivatives.[3][9] Alternatively, the bromine atom can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1] The synthesis of the core bromo-trifluoromethyl-aniline itself often starts from precursors like 4-bromo-2-trifluorotoluidine and involves steps such as acetylation, nitration, deacetylation, deamination, and reduction.[7]
Protocol: Synthesis of a Model Imine Derivative
This protocol outlines the synthesis of an (E)-N-arylidene-aniline derivative, a common class of compounds studied for their structural properties. The methodology is adapted from established procedures for the condensation of anilines and aldehydes.[3][9]
Objective: To synthesize an imine derivative via condensation for subsequent crystallographic analysis.
Materials:
-
A bromo-trifluoroaniline derivative (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq)
-
An appropriate aldehyde (e.g., 2-bromobenzaldehyde) (1.0 eq)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) in anhydrous hexanes. Add anhydrous MgSO₄ to act as a drying agent.
-
Addition of Aniline: While stirring, slowly add the bromo-trifluoroaniline derivative (1.0 eq) to the solution.
-
Reaction: Allow the mixture to stir at room temperature for approximately 2-4 hours. The MgSO₄ will sequester the water produced during the imine formation, driving the reaction to completion.
-
Workup: Remove the MgSO₄ by vacuum filtration.
-
Initial Isolation: Cool the filtrate to a low temperature (e.g., -30 °C) for 24-48 hours to induce precipitation of the product.[3]
-
Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hot hexanes) to yield the final crystalline material.[3]
Causality: The choice of a non-polar solvent like hexanes is deliberate; it solubilizes the reactants while allowing the often more polar imine product to precipitate upon cooling, simplifying isolation. Anhydrous MgSO₄ is a critical component for efficiently removing the water byproduct, preventing the reverse hydrolysis reaction and ensuring a high yield.[3][9]
Protocol: Single Crystal Growth Methodologies
Growing X-ray quality single crystals is often the most challenging step. The key is to allow molecules to self-assemble into a highly ordered lattice slowly.
Objective: To grow single crystals suitable for SCXRD analysis.
Method: Slow Evaporation
-
Solution Preparation: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane, hexanes) in a clean vial. The solution should be saturated or near-saturated at room temperature.
-
Evaporation: Cover the vial with a cap, or Parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate very slowly over several days to weeks.
-
Crystal Harvest: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.
Method: Slow Cooling
-
Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in warm hexanes).[3][9]
-
Filtration: Filter the hot solution to remove any particulate matter.
-
Cooling: Allow the solution to cool slowly to room temperature. For enhanced crystal growth, the solution can then be transferred to a refrigerator (4 °C) or freezer (-20 to -30 °C) for several days.[3]
-
Crystal Harvest: Carefully decant the supernatant and collect the crystals.
Causality: The principle behind both methods is to gradually decrease the solubility of the compound, forcing it out of solution. Rapid changes in temperature or fast evaporation lead to precipitation or the formation of microcrystalline powder. Slow, controlled changes provide the necessary time for molecules to orient themselves into a thermodynamically stable, well-ordered single crystal.
Core Analysis: Deciphering the Crystal Structure
The Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves a series of logical steps from crystal selection to final structural analysis.[6][8]
A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to solve the phase problem and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates and molecular structure.[6][8]
Key Crystallographic Parameters: A Comparative Table
The final output of an SCXRD experiment is a crystallographic information file (CIF) containing a wealth of data. Below is a table summarizing typical parameters for a representative bromo-trifluoroaniline derivative, based on published data.[3][9]
| Parameter | (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline[3][9] | Interpretation & Significance |
| Chemical Formula | C₁₅H₈BrF₆N | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 396.13 g/mol | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the set of symmetry operations that map the crystal onto itself. P2₁/c is very common. |
| a, b, c (Å) | a = 10.0, b = 15.5, c = 9.8 (approx. values) | The dimensions of the unit cell, the fundamental repeating block of the crystal. |
| α, β, γ (°) | α = 90, β = 105, γ = 90 (approx. values) | The angles between the unit cell axes. For monoclinic, α and γ are 90°. |
| Volume (ų) | 1470 (approx. value) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.79 g/cm³ (approx. value) | The theoretical density of the crystal, useful for material characterization. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray data. |
Supramolecular Architecture: The Landscape of Intermolecular Interactions
The crystal packing of halogenated anilines is a delicate balance of multiple weak, non-covalent interactions. The presence of hydrogen bond donors (-NH₂), halogen bond donors (-Br), and fluorinated aromatic rings creates a rich and competitive interaction landscape.[4][10]
Dominant Forces in the Solid State
In halogenated anilines, the amino group can act as both a hydrogen bond donor and acceptor, often leading to the formation of infinite chains or tapes within the crystal structure.[4][11][12]
Halogen Bonding and Other Key Interactions
Halogen bonding, where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, is a powerful tool in crystal engineering.[8] In these systems, C-Br···N or C-Br···O interactions can be observed. Additionally, weaker but numerous contacts like C-H···Br and C-H···F play a significant role in stabilizing the overall 3D architecture.[3][9]
π-π Stacking and "Fluorous" Interactions
Aromatic rings can interact through π-π stacking. The introduction of highly electronegative fluorine atoms polarizes the aromatic ring, often leading to favorable interactions between the electron-poor fluorinated ring and an electron-rich phenyl ring.[13][14] Furthermore, trifluoromethyl groups can segregate to form "fluorous layers" or domains within the crystal, driven by a combination of electrostatic and dispersive forces.[3][9] This segregation can dictate the overall packing motif.
Structure-Property Relationships and Applications
How Crystal Packing Influences Physicochemical Properties
The network of intermolecular interactions directly impacts material properties. A crystal lattice held together by strong, directional hydrogen and halogen bonds will typically have a higher melting point and lower solubility than a polymorph dominated by weaker, dispersive forces. The presence of specific slip planes, determined by the packing arrangement, can affect the mechanical properties of the crystal, such as its tabletability.
Implications for Drug Development: From Building Block to API
For drug development professionals, a detailed understanding of the crystal structure is vital for intellectual property (patenting specific polymorphs) and regulatory approval (ensuring consistent crystalline form). By understanding the supramolecular synthons—the reliable interaction patterns—researchers can attempt to design cocrystals with improved properties. For example, by introducing a coformer with strong hydrogen bond acceptor sites, one might disrupt the aniline's self-association in favor of forming a new, potentially more soluble, crystalline phase. The insights gained from the crystal structures of these aniline derivatives inform the rational design of next-generation therapeutics with optimized solid-state properties.[1][5]
Conclusion and Future Outlook
The crystal structures of this compound derivatives are governed by a complex interplay of hydrogen bonding, halogen bonding, π-π stacking, and fluorous interactions. A thorough understanding of these forces, achieved through high-quality SCXRD experiments, is essential for controlling the solid-state properties of these important pharmaceutical and material science building blocks. Future work in this area will likely involve a greater synergy between experimental crystallography and computational prediction, using tools like density functional theory (DFT) and Hirshfeld surface analysis to not only rationalize existing structures but also to predict the packing of new derivatives before they are synthesized.[15][16] This predictive power will further accelerate the design of functional crystalline materials for a new era of medicine and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Energetic perspective on the crystal structure organization principles of meta-halogen-substituted anilines | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 8. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Bromotrifluoroaniline Isomers
Introduction
In the landscape of modern drug discovery and development, halogenated aromatic amines serve as crucial building blocks for a multitude of pharmacologically active agents. Among these, bromotrifluoroaniline isomers are of particular interest due to the unique physicochemical properties imparted by the bromine and trifluoromethyl substituents. These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the unambiguous identification and characterization of each specific isomer are paramount for ensuring the synthesis of the correct target molecule, maintaining quality control, and fulfilling regulatory requirements.
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of bromotrifluoroaniline isomers. As a senior application scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore an integrated approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to confidently distinguish between these closely related structures.
An Integrated Approach to Isomer Differentiation
The core challenge in characterizing bromotrifluoroaniline isomers lies in precisely determining the substitution pattern on the aniline ring. A single analytical technique is often insufficient for complete and unambiguous structure elucidation. Therefore, a multi-faceted spectroscopic approach is essential. Data from each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
The logical workflow for this process involves a systematic progression from techniques that provide broad functional group information to those that offer detailed connectivity and spatial arrangement data.
Caption: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS): The First Step
Mass spectrometry is the initial and most direct method to confirm the molecular weight and elemental composition, particularly the presence of bromine.
Expertise & Causality: Why MS First?
Starting with MS provides immediate confirmation of two critical facts: the molecular weight of the compound and the presence of a bromine atom. The characteristic isotopic pattern of bromine is an unmistakable signature. This initial data validates the sample's identity at a fundamental level before investing time in more detailed structural analysis.
The Bromine Isotopic Signature
A key diagnostic feature in the mass spectrum of a brominated compound is the M+2 peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units and having almost equal intensity (a 1:1 ratio).[1][2][3] The observation of this pattern is definitive evidence of a single bromine atom in the molecule.
Experimental Protocol: GC-MS for Isomer Separation
For volatile compounds like bromotrifluoroaniline isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it provides both separation and identification.
-
Sample Preparation : Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Internal Standard : Add an internal standard (e.g., fluorene-d10) to the sample for accurate quantification if required.[4]
-
Instrumentation : Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl polymethylsiloxane column).[5]
-
GC Method :
-
MS Method :
Data Interpretation
-
Molecular Ion (M⁺) : Confirm the presence of the [M]⁺ and [M+2]⁺ peaks with a ~1:1 intensity ratio at the expected m/z for C₇H₄BrF₃N.
-
Fragmentation : While EI fragmentation can be complex, characteristic losses (e.g., loss of H, F, CF₃, Br) can provide additional structural clues. However, differentiating isomers based on fragmentation patterns alone can be challenging and requires careful analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule. For bromotrifluoroaniline, it provides confirmatory evidence for the amine (-NH₂) group and insights into the aromatic substitution pattern.
Expertise & Causality: What to Look For
The primary value of IR is the rapid confirmation of the aniline moiety. Primary aromatic amines have a very characteristic appearance in the N-H stretching region. The out-of-plane (oop) C-H bending region can also offer clues about the substitution pattern on the benzene ring.
Key Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3500 - 3300 (two sharp bands) | Confirms the presence of a primary amine (-NH₂).[7][8] The two bands arise from asymmetric and symmetric stretching modes. |
| N-H Bend (Scissoring) | 1650 - 1580 | Further confirmation of the primary amine.[8] |
| Aromatic C=C Stretch | 1600 - 1450 (multiple bands) | Characteristic of the benzene ring.[9] |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong band indicative of the C-N bond in an aromatic amine.[7][8] |
| C-F Stretch | 1350 - 1100 (strong, complex bands) | The trifluoromethyl group will produce very strong absorptions in this region. |
| C-Br Stretch | 700 - 500 | Typically a weak to medium intensity band. |
| C-H Out-of-Plane Bend | 900 - 675 | The pattern of these bands is highly dependent on the number and position of adjacent hydrogens on the ring, providing clues to the substitution pattern.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid, and convenient method for acquiring IR spectra of solid or liquid samples.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample Preparation : Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Data Acquisition :
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan : Record the spectrum of the sample.
-
Parameters : Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]
-
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for the unambiguous structural elucidation of isomers. By analyzing ¹H, ¹³C, and, crucially for these compounds, ¹⁹F NMR spectra, the precise connectivity and substitution pattern can be determined.
Expertise & Causality: The Power of a Multi-Nuclear Approach
While ¹H NMR provides information about the protons on the ring, their splitting patterns (multiplicity) and coupling constants (J-values) are the keys to determining their relative positions. However, the presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally valuable tool. The large chemical shift dispersion of ¹⁹F and its coupling to both ¹H and ¹³C nuclei provide a wealth of information that resolves ambiguities that might remain from ¹H NMR alone.
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.0 ppm) is of primary interest. The chemical shifts are influenced by the electronic effects of the substituents (-NH₂, -Br, -CF₃), and the splitting patterns reveal the number of adjacent protons.
-
-NH₂ Protons : A broad singlet, typically between 3.5-4.5 ppm, which can exchange with D₂O.
-
Aromatic Protons : The number of signals, their integration, and their splitting patterns are diagnostic for the substitution pattern. For example, a highly symmetric isomer will have fewer signals than an asymmetric one.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for distinguishing isomers.[11]
-
Chemical Shift : The position of the -CF₃ group on the ring will cause a unique chemical shift for each isomer.
-
Coupling : The fluorine nuclei will couple to nearby protons (ⁿJHF), providing additional structural constraints. For example, a proton ortho to the -CF₃ group will show a larger coupling constant than a meta proton.
¹³C NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments in the molecule.
-
Symmetry : The number of signals in the proton-decoupled ¹³C spectrum is a direct indicator of molecular symmetry. A more symmetric isomer will have fewer signals.[12]
-
C-F Coupling : The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Other carbons in the ring will also show smaller couplings to the fluorine atoms (ⁿJCF), which helps in assigning the signals.
Predicted Isomer Differentiation by NMR
Caption: Logical flow for isomer identification using NMR data.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation : Dissolve 5-25 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H).[13]
-
Instrumentation : A high-resolution NMR spectrometer (400 MHz or higher is recommended) is necessary to resolve complex splitting patterns and long-range couplings.[14]
-
¹H NMR Acquisition :
-
¹⁹F NMR Acquisition :
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
No internal standard is typically needed, but an external reference can be used for precise chemical shift determination.
-
-
¹³C NMR Acquisition :
-
2D NMR (Optional but Recommended) : For complex cases, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable for definitively assigning all signals.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring. While it generally cannot be used to distinguish isomers on its own, it can provide complementary data.
Expertise & Causality: A Complementary Technique
The position of the substituents affects the energy levels of the molecular orbitals. Electron-donating groups (like -NH₂) and electron-withdrawing groups (like -CF₃ and -Br) alter the energy of the π→π* transitions.[15] This results in shifts in the maximum absorption wavelength (λₘₐₓ). The relative positions of these groups (ortho, meta, para) will lead to subtle but measurable differences in the UV-Vis spectrum.[16] For example, when an electron-donating and an electron-withdrawing group are para to each other, a significant bathochromic (red) shift is often observed due to extended conjugation.[16][17]
Experimental Protocol
-
Sample Preparation : Prepare a very dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-transparent solvent, such as ethanol or isooctane.[15][18]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Blank : Use a cuvette filled with the pure solvent as the reference.
-
Scan : Scan the sample over a range of approximately 200-400 nm.
-
Identify λₘₐₓ : Determine the wavelength(s) of maximum absorbance.
-
Summary and Conclusion
The spectroscopic characterization of bromotrifluoroaniline isomers is a task that demands a rigorous, multi-technique approach. By systematically applying Mass Spectrometry, IR Spectroscopy, and UV-Vis Spectroscopy, a foundational understanding of the molecule's composition and general features can be established. However, it is the detailed, multi-nuclear analysis by NMR spectroscopy that provides the definitive evidence required to unambiguously determine the specific isomeric structure. This integrated workflow, grounded in an understanding of the causality behind each experimental choice, provides a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest level of scientific integrity and confidence in their results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. tdi-bi.com [tdi-bi.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. wikieducator.org [wikieducator.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ijermt.org [ijermt.org]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. m.youtube.com [m.youtube.com]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2,4,5-trifluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,5-trifluoroaniline is a halogenated aromatic amine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and properties that are valuable in medicinal chemistry and materials science. However, this structural complexity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, emergency procedures, and disposal of this compound to ensure its safe and responsible use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is the foundation of safe handling.
GHS Classification
The primary hazards associated with this compound are related to its acute toxicity and irritant properties. The specific GHS classifications are as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
GHS Pictograms and Signal Word
The following pictograms are associated with this compound:
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Tract Irritation |
Signal Word: Warning
Physicochemical and Toxicological Properties
A clear understanding of the physicochemical and toxicological properties of a compound is essential for predicting its behavior and potential for harm.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2055841-42-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₃BrF₃N | --INVALID-LINK--[1] |
| Molecular Weight | 225.99 g/mol | --INVALID-LINK--[1] |
| Appearance | White to yellow solid | Various Suppliers |
| Melting Point | 61-64 °C (for the related compound 3,4,5-Trifluoroaniline) | --INVALID-LINK--[2] |
| Boiling Point | No specific data available for this compound. For a related compound, 4-bromo-3,5-bis(trifluoromethyl)aniline, the boiling point is 210.7°C at 760 mmHg. | --INVALID-LINK--[3] |
| Solubility | Insoluble in water; soluble in organic solvents.[4] | --INVALID-LINK--[4] |
Toxicological Profile
-
Absorption: Can be absorbed through the skin, by inhalation, and through ingestion.
-
Metabolism: Like other anilines, it is likely metabolized in the liver. Some halogenated anilines have been shown to have hemolytic potential, meaning they can damage red blood cells.[6]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory tract.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure risk.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for preventing contact with this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the compound occurs.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Safe Handling Workflow
The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each step.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical to mitigate harm.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give a glass of water to drink. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
The following diagram illustrates the logical flow for responding to an accidental exposure.
Caption: A workflow for responding to accidental exposure to this compound.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
Disposal
Waste containing this compound is considered hazardous waste.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and properly labeled hazardous waste container. Halogenated organic wastes should be segregated from non-halogenated waste streams.[7]
-
EPA Waste Codes: As a halogenated organic compound, waste containing this compound may fall under EPA hazardous waste codes such as F001 or F002 if it is a spent solvent, or be classified based on its characteristics (e.g., toxicity).[8][9] Consult with your institution's environmental health and safety department for specific guidance on waste classification and disposal procedures.
-
Treatment and Disposal: Disposal must be carried out by a licensed hazardous waste disposal company, typically involving high-temperature incineration.[10] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper handling and disposal procedures are essential for protecting the health and safety of laboratory personnel and the environment. Always consult the most up-to-date Safety Data Sheet and your institution's specific safety protocols before working with this or any other hazardous chemical.
References
- 1. 2055841-42-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 2. 3,4,5-Trifluoroaniline CAS#: 163733-96-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Hemolytic potential of structurally related aniline halogenated hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. wku.edu [wku.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Bromo-2,4,5-trifluoroaniline in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for fine-tuning physicochemical and biological properties.[1][2] The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3][4] Polysubstituted fluoroanilines, such as 3-Bromo-2,4,5-trifluoroaniline, are particularly valuable building blocks. They serve as precursors to complex biaryl amines, which are prevalent motifs in pharmacologically active compounds.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[6][7] Its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have cemented its status as an indispensable tool in synthesis.[7][8]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound. We will dissect the mechanistic nuances imposed by the polyfluorinated, electron-deficient nature of this substrate and provide field-proven protocols to empower researchers in leveraging this potent synthetic transformation.
Mechanistic Considerations: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] However, the electronic properties of this compound introduce specific considerations that are critical for achieving high yields and purity. The presence of three strongly electron-withdrawing fluorine atoms, in concert with the amino group, renders the aryl bromide electron-deficient, which significantly impacts the kinetics of the catalytic cycle.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline. For electron-deficient substrates like this one, this step is often faster than with electron-rich aryl halides.
-
Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[6]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Core Components: A Strategic Selection Guide
The success of coupling an electron-deficient substrate like this compound hinges on the judicious selection of catalyst, base, and solvent.
| Component | Role & Rationale | Recommended Choices |
| Palladium Precatalyst & Ligand | The catalyst system is paramount. Pd(II) precatalysts are often air-stable and are reduced in situ to the active Pd(0) species.[11] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective.[12][13] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[6] | • Pd(OAc)₂ / SPhos• Pd₂(dba)₃ / XPhos• Pd(dppf)Cl₂• PEPPSI-iPr (NHC-based)[8] |
| Organoboron Reagent | While boronic acids are common, they can be prone to protodeboronation and homocoupling.[8][14] Boronic esters (e.g., pinacol esters) and potassium aryltrifluoroborate salts offer enhanced stability and are often excellent alternatives, particularly in challenging couplings.[6] | • Arylboronic acids• Arylboronic acid pinacol esters• Potassium aryltrifluoroborates |
| Base | The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a boronate anion, which facilitates the transmetalation step.[6][10] The choice of base can dramatically influence reaction rate and yield. Stronger, non-nucleophilic bases are often preferred. | • K₃PO₄ (Potassium phosphate)• Cs₂CO₃ (Cesium carbonate)• K₂CO₃ (Potassium carbonate)• KOtBu (Potassium tert-butoxide) |
| Solvent | Aprotic polar solvents are typically used to solubilize the reactants and catalyst.[8] The addition of water is common and often beneficial, helping to dissolve inorganic bases and facilitate the formation of the active boronate species.[6][15] | • 1,4-Dioxane / H₂O• Toluene / H₂O• Tetrahydrofuran (THF)• N,N-Dimethylformamide (DMF) |
Standardized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Reagents
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (Ligand) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Nitrogen or Argon gas supply
-
Standard workup and purification reagents (e.g., Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and chromatography
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 226 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol, 637 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos ligand (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL). The mixture should be stirred vigorously.
-
Reaction: Place the flask in a preheated heating mantle and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl amine product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions when working with this substrate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | • Inactive catalyst (Pd(0) not formed or degraded).• Insufficiently anhydrous/degassed conditions.• Base is not strong enough or has poor solubility. | • Switch to a more robust ligand (e.g., XPhos, RuPhos).[16]• Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.• Ensure all solvents are thoroughly degassed and reagents are dry.• Switch to a stronger base like Cs₂CO₃ or use a solvent system that better solubilizes the base (e.g., adding more water). |
| Protodeboronation | • The boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond).• Reaction temperature is too high or reaction time is too long. | • Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[17]• Lower the reaction temperature and monitor carefully for completion.• Use a milder base like KF if other functional groups are sensitive.[18] |
| Homocoupling of Boronic Acid | • Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.• The transmetalation step is slow compared to homocoupling. | • Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.• Use a catalyst system known to favor cross-coupling over homocoupling (e.g., with bulky, electron-rich ligands). |
| Dehalogenation of Starting Material | • Reductive cleavage of the C-Br bond, often promoted by impurities or side reactions with the base/solvent. | • Screen different bases; sometimes a weaker base can mitigate this.• Ensure the purity of all reagents and solvents.• Lower the reaction temperature. |
Safety Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[19][20][21][22][23] Avoid creating dust. Handle with care and consult the Safety Data Sheet (SDS) before use.[19]
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle them carefully to avoid inhalation of fine powders and skin contact.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and hygroscopic. Handle them in a dry environment.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Dioxane is a suspected carcinogen. Always handle them in a fume hood.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for accessing highly functionalized biaryl amines that are of significant interest to the pharmaceutical and materials science communities. Success with this electron-deficient substrate requires a thoughtful approach, focusing on the selection of a highly active catalyst system with electron-rich ligands, an appropriate base to facilitate transmetalation, and rigorous control over the reaction atmosphere. By following the protocols and troubleshooting guidance outlined in this document, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. fishersci.se [fishersci.se]
- 22. echemi.com [echemi.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Strategic Approaches to Buchwald-Hartwig Amination with 3-Bromo-2,4,5-trifluoroaniline
Introduction: Navigating the Challenges of Electron-Deficient Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. However, the reactivity of the substrates can significantly influence the success of the transformation. Electron-deficient aryl halides, such as 3-Bromo-2,4,5-trifluoroaniline, present a unique set of challenges due to the electronic effects of the halogen substituents. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, making the C-Br bond less susceptible to oxidative addition by the palladium catalyst. Furthermore, the aniline moiety itself can act as a coordinating ligand to the metal center, potentially inhibiting catalysis.
This application note provides a comprehensive guide to developing robust and efficient Buchwald-Hartwig amination protocols for the challenging substrate, this compound. We will delve into the mechanistic intricacies of the reaction, explore strategies for catalyst and ligand selection, and offer detailed, step-by-step protocols to guide your synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation Using 3-Bromo-2,4,5-trifluoroaniline
Introduction: Navigating the Challenges of C-N Coupling with Electron-Deficient Aryl Halides
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]
This guide focuses on a particularly challenging yet valuable substrate: 3-Bromo-2,4,5-trifluoroaniline . The presence of multiple fluorine atoms renders the aromatic ring highly electron-deficient. While this electron deficiency can facilitate the initial oxidative addition step in the catalytic cycle, it also deactivates the aniline nitrogen, making it a poorer nucleophile. Furthermore, polyfluorinated aromatic compounds can present unique challenges in terms of catalyst selection and reaction optimization.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to successfully employ this compound in palladium-catalyzed C-N cross-coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed starting protocol based on best practices for analogous electron-deficient substrates, and offer insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is crucial for rational catalyst selection and for troubleshooting suboptimal reaction outcomes.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (this compound), inserting into the C-Br bond to form a Pd(II) intermediate. The high electron deficiency of the substrate generally favors this step.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species. This step can be challenging with weakly nucleophilic amines.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst. This step is often the rate-limiting step, especially for electron-deficient systems.[3][4]
Bulky, electron-rich phosphine ligands are critical as they stabilize the palladium center, promote both the oxidative addition and the crucial reductive elimination steps, and prevent the formation of inactive palladium dimers.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Success: Catalyst, Ligand, Base, and Solvent Selection
The success of coupling with a challenging substrate like this compound hinges on the careful selection of four key components.
| Component | Recommended Choices | Rationale & Causality |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 Palladacycles | Pd₂(dba)₃ and Pd(OAc)₂ are common and cost-effective but require in-situ reduction to active Pd(0). Pre-formed palladacycles (e.g., XPhos Pd G3) offer more reliable generation of the active catalyst, leading to better reproducibility.[5] |
| Phosphine Ligand | XPhos , RuPhos , BrettPhos | These are bulky, electron-rich biaryl phosphine ligands. Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature increases electron density on the palladium, facilitating oxidative addition. For electron-deficient anilines, these ligands are considered state-of-the-art.[5][6] |
| Base | NaOtBu , KOtBu , LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is the most common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be screened, though likely with a penalty to reaction rate.[5] |
| Solvent | Toluene , 1,4-Dioxane , THF | Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene and dioxane are generally the most effective due to their ability to dissolve the various components and their higher boiling points, allowing for elevated reaction temperatures.[5] |
Experimental Protocol: A Recommended Starting Point
The following protocol is a generalized starting point for the coupling of an amine with this compound. Note: This protocol is based on established procedures for structurally similar, electron-deficient aryl bromides and should be optimized for each specific amine coupling partner.[5][7]
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a clean, oven-dried Schlenk tube. Seal the tube and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (under Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to the Schlenk tube.
-
Substrate Addition: Add this compound to the reaction vessel. If the amine is a solid, add it at this stage.
-
Solvent and Liquid Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe. If the amine is a liquid, add it via syringe at this point.
-
Reaction Execution: Seal the Schlenk tube tightly. Place the tube in a pre-heated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 8-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Caption: A generalized workflow for the C-N cross-coupling reaction.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following guide addresses common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure the palladium precursor is of high quality. Switch to a pre-formed palladacycle (e.g., G3/G4) for more reliable catalyst activation.[5] |
| 2. Inappropriate Ligand | Screen other bulky, electron-rich ligands like RuPhos or BrettPhos. The optimal ligand can be substrate-dependent. | |
| 3. Insufficient Base Strength/Purity | Use a fresh, high-purity bottle of base. Ensure it is handled under strictly anhydrous and anaerobic conditions. | |
| 4. Reaction Temperature Too Low | Incrementally increase the reaction temperature (e.g., in 10 °C steps) up to the boiling point of the solvent. | |
| Side Product Formation | 1. Hydrodehalogenation (Ar-Br → Ar-H) | This can result from moisture or β-hydride elimination. Ensure all reagents and solvents are scrupulously dry. |
| 2. Diarylation of Primary Amines | Reduce catalyst loading and monitor the reaction closely to stop it once monoarylation is complete. Using a slight excess of the aryl bromide can sometimes suppress this. | |
| Inconsistent Results | 1. Variable Quality of Reagents | Use reagents from a consistent, high-quality source. The purity of the base is particularly critical. |
| 2. Oxygen Contamination | Improve inert atmosphere techniques. Thoroughly degas the solvent before use. |
Conclusion
The palladium-catalyzed C-N coupling of this compound is a challenging but highly rewarding transformation that provides access to valuable, highly functionalized aniline derivatives. Success in this endeavor is predicated on a rational approach to catalyst system selection, emphasizing the use of bulky, electron-rich biaryl phosphine ligands and strong, non-nucleophilic bases. The protocols and insights provided in this guide serve as a robust starting point for researchers. Through careful execution and systematic optimization, the synthesis of novel molecular entities for pharmaceutical and materials science applications can be reliably achieved.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Strategic deployment of 3-Bromo-2,4,5-trifluoroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Role of Fluorinated Anilines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated building blocks, polysubstituted anilines serve as critical intermediates for the synthesis of a diverse array of bioactive molecules. This guide focuses on the application of a particularly valuable, yet underexplored, reagent: 3-Bromo-2,4,5-trifluoroaniline .
The trifluorinated phenyl ring of this compound provides a unique electronic environment, while the bromine atom and the amino group offer versatile synthetic handles for molecular elaboration. The strategic positioning of these functionalities allows for regioselective modifications, making it a powerful tool for the construction of complex molecular architectures. This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and novel antimicrobial and antiviral agents. Detailed, field-proven protocols for key synthetic transformations are provided to enable researchers to effectively utilize this versatile building block in their drug discovery programs.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive starting material for several classes of therapeutic agents. The presence of multiple fluorine atoms can significantly enhance the metabolic stability of derivative compounds by blocking potential sites of oxidative metabolism.[1][2] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and interaction with biological targets. The bromine atom serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[3][4]
Kinase Inhibitors: Targeting Oncogenic Signaling
Kinase inhibitors have revolutionized the treatment of cancer by targeting specific signaling pathways that drive tumor growth and proliferation. Many successful kinase inhibitors incorporate a halogenated aniline scaffold. While direct examples utilizing this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of potent kinase inhibitors, such as those derived from bromo-(trifluoromethyl)aniline isomers, suggests its high potential in this area.[3] The trifluorinated phenyl moiety can be strategically employed to enhance binding affinity and selectivity for the target kinase.
Conceptual Application Workflow: Synthesis of a Putative Kinase Inhibitor Scaffold
This workflow illustrates how this compound can be utilized to construct a core scaffold common in kinase inhibitors.
Ar-B(OH)₂ + Br-C₆H(F₃)NH₂ → Ar-C₆H(F₃)NH₂
R₂NH + Br-C₆H(F₃)NH₂ → R₂N-C₆H(F₃)NH₂
R-C≡CH + Br-C₆H(F₃)NH₂ → R-C≡C-C₆H(F₃)NH₂
References
The Strategic Utility of 3-Bromo-2,4,5-trifluoroaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] 3-Bromo-2,4,5-trifluoroaniline, a polysubstituted aniline, emerges as a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring three fluorine atoms that create a distinct electronic environment on the aromatic ring, and a strategically placed bromine atom, offers a dual functionality for synthetic chemists to exploit. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations and a discussion of the underlying mechanistic principles that govern these reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 2055841-42-2 | |
| Molecular Formula | C₆H₃BrF₃N | |
| Molecular Weight | 225.99 g/mol | |
| Appearance | Off-white to light brown crystalline solid | |
| Purity | ≥98% | |
| Storage | Store in a cool, dry place (2-8°C), away from direct sunlight. |
Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications in Bioactive Molecule Synthesis
The strategic positioning of the bromo and trifluoro substituents on the aniline ring makes this building block particularly amenable to the synthesis of kinase inhibitors and other targeted therapeutics. The trifluorinated phenyl moiety can effectively interact with specific residues in the active sites of kinases, while the aniline nitrogen provides a crucial point of attachment for heterocyclic scaffolds commonly found in these inhibitors.
While specific, publicly available examples of bioactive molecules synthesized directly from this compound are limited in peer-reviewed literature, its close structural analogs are extensively used in the synthesis of potent kinase inhibitors. For instance, various isomers of bromo-trifluoromethylaniline are key intermediates in the synthesis of inhibitors for Aurora kinase, a family of enzymes crucial for cell cycle regulation and a target in cancer therapy. The general synthetic strategies employed for these analogs are directly applicable to this compound.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The two most important transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand, are commonly used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often enhance catalytic activity, especially for challenging substrates.
-
Base: A base is essential to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a generalized procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many kinase inhibitors which often feature an aniline moiety linked to a heterocyclic core. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of palladium precursor and ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are highly effective in promoting the reaction with a wide range of substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine. The choice of ligand and reaction conditions may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Visualizing the Buchwald-Hartwig Amination Workflow:
Conclusion: A Building Block of Strategic Importance
This compound stands out as a valuable building block for the synthesis of complex, fluorine-containing bioactive molecules. Its unique electronic properties and dual reactivity make it an ideal starting material for constructing the core scaffolds of kinase inhibitors and other targeted therapies. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide reliable and efficient methods for its elaboration. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this versatile compound in their pursuit of novel and impactful bioactive molecules.
References
Application Notes and Protocols for Heck and Sonogashira Coupling Reactions Involving 3-Bromo-2,4,5-trifluoroaniline
Introduction: Strategic Functionalization of Polyfluorinated Anilines
In the landscape of modern medicinal chemistry and materials science, polyfluorinated aromatic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make them highly sought after in drug design. 3-Bromo-2,4,5-trifluoroaniline is a valuable starting material, possessing a reactive bromine handle for carbon-carbon bond formation and a densely functionalized aromatic core. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the C-Br bond, making it an excellent candidate for palladium-catalyzed cross-coupling reactions.
This guide provides detailed application notes and robust protocols for two of the most powerful C-C bond-forming reactions—the Heck and Sonogashira couplings—utilizing this compound. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale for the selection of specific reagents and conditions, thereby empowering researchers to adapt and troubleshoot these powerful synthetic transformations. The protocols described herein are based on established methodologies for structurally similar electron-deficient aryl bromides and serve as a validated starting point for further exploration.
Part 1: The Heck Coupling Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a new carbon-carbon bond between an aryl halide and an alkene.[1][2] This transformation is particularly effective for electron-deficient aryl halides like this compound, as the electron-withdrawing fluorine substituents facilitate the initial oxidative addition step in the catalytic cycle.
Mechanism and Key Considerations
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II) intermediate.[1] This is followed by coordination of the alkene (syn-insertion) and subsequent β-hydride elimination to yield the final product and regenerate the Pd(0) catalyst. A base is required to neutralize the hydrobromic acid (HBr) generated in the process.[1]
For a successful Heck coupling with this compound, several factors must be considered:
-
Catalyst System: The choice of the palladium source and ligand is critical. While Pd(OAc)₂ is a common and effective precursor, the ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. For electron-deficient aryl bromides, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines can be effective. In some cases, phosphine-free catalyst systems have also been successfully employed.[3]
-
Base: An appropriate base is necessary to neutralize the HBr formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used to ensure the solubility of the reactants and the catalyst.
Experimental Workflow: Heck Coupling
References
Application Notes and Protocols for the Derivatization of 3-Bromo-2,4,5-trifluoroaniline in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, contributing to the development of more potent and selective agrochemicals.[1][3] 3-Bromo-2,4,5-trifluoroaniline stands out as a pivotal building block in this domain. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a trifluorinated ring that modulates the electronic properties and bioactivity of derivative molecules, makes it a highly valuable intermediate for the synthesis of next-generation herbicides, fungicides, and insecticides.[1][4]
This guide provides an in-depth exploration of the key derivatization pathways for this compound, offering detailed protocols and mechanistic insights for researchers and professionals in the agrochemical industry. The methodologies discussed herein are foundational for constructing complex molecular architectures with desired biological activities.
Core Derivatization Strategies and Their Mechanistic Underpinnings
The chemical versatility of this compound allows for a variety of transformations. The primary amino group can be readily acylated, alkylated, or converted into other functionalities, while the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
N-Acylation: Forging the Amide Bond
The formation of an amide bond is a fundamental transformation in the synthesis of many biologically active molecules, including prominent agrochemicals like the diamide insecticides.[5][6] This derivatization is typically achieved by reacting the aniline with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent.
Causality of Experimental Choices: The choice of acylation method depends on the stability of the starting materials and the desired reaction conditions. Acyl chlorides are highly reactive but generate HCl as a byproduct, which may require a base to neutralize. Carboxylic acid coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) offer a milder alternative for sensitive substrates.[3]
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromine atom on the aniline ring is a key site for derivatization, enabling the formation of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed reactions. These methods are indispensable for constructing the complex scaffolds of modern agrochemicals.[1]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[7][8] It has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[7] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination of the desired arylamine product.[8][9]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling is a highly versatile and widely used method.[10] It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[10]
Experimental Protocols
The following protocols are provided as detailed, step-by-step methodologies for key derivatization reactions of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: N-Acylation with a Carboxylic Acid using DCC/DMAP
This protocol describes the formation of an amide bond between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 eq), this compound (1.0 eq), and DMAP (0.2 eq).[3]
-
Add anhydrous DCM to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C in an ice bath while stirring.
-
Once cooled, add DCC (1.1 eq) to the mixture under an inert atmosphere.[3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 18-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.[3]
-
Wash the filtrate with 1N HCl, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Phosphine ligand (e.g., XPhos, tBuXPhos)[12]
-
Base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃)[9]
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 2-4 mol%), and base (e.g., 1.4 eq) to a dry Schlenk tube.[13]
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.[8]
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[8][13]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling
This protocol details the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[13]
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent mixture (e.g., Toluene/Water, 4:1)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid, and the base.[13]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.[13]
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2055841-42-2[14][15] |
| Molecular Formula | C₆H₃BrF₃N[14] |
| Molecular Weight | 225.99 g/mol [14] |
| Appearance | (Typically) Off-white to light brown solid |
| Storage | 2-8°C, cool, dry place[14] |
Visualization of Workflows
Caption: Key derivatization pathways for this compound.
Conclusion and Future Outlook
This compound is a cornerstone intermediate for the synthesis of advanced, fluorinated agrochemicals. The derivatization protocols outlined in this guide for N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling provide robust and versatile methods for accessing a wide array of complex molecular structures. The strategic application of these reactions enables the fine-tuning of physicochemical properties, leading to the discovery of novel active ingredients with enhanced efficacy and improved environmental profiles. As the demand for innovative crop protection solutions continues to grow, the importance of versatile building blocks like this compound in the agrochemical discovery pipeline is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2020136480A1 - Process for preparation of anthranilamides - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 15. Page loading... [guidechem.com]
Application Notes & Protocols: Strategic Use of 3-Bromo-2,4,5-trifluoroaniline in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
This technical guide provides an in-depth exploration of 3-Bromo-2,4,5-trifluoroaniline as a pivotal building block in the synthesis of potent kinase inhibitors. The strategic arrangement of its bromine and fluorine substituents provides a unique chemical handle for constructing complex molecular architectures central to modern targeted therapies. We will dissect the rationale behind its use, present a detailed, field-proven protocol for its incorporation into a common pyrimidine-based kinase inhibitor scaffold via Buchwald-Hartwig amination, and discuss the broader implications for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their synthetic campaigns.
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
Protein kinases have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Central to the success of these inhibitors is the concept of the "privileged scaffold," a molecular framework that can be systematically modified to bind to the ATP pocket of various kinases. Halogenated anilines are a cornerstone of many such scaffolds.
The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[2][3] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without introducing significant steric bulk.[4] Specifically, fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3]
-
Modulate Lipophilicity: Strategic fluorination can alter a compound's logP, affecting its solubility, permeability, and pharmacokinetic profile.[5][6]
-
Improve Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions within the target protein's active site.
This compound emerges as a particularly valuable reagent. The bromine atom at the 3-position serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-nitrogen or carbon-carbon bonds.[7] Simultaneously, the trifluoro-substitution pattern fine-tunes the electronic properties of the aniline ring, influencing its reactivity and the binding characteristics of the final inhibitor molecule.
Core Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
The construction of the N-aryl bond is a fundamental step in synthesizing a vast number of kinase inhibitors. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance.[8][9]
This reaction facilitates the coupling of an amine (in this case, this compound) with an aryl halide or triflate (typically a heterocyclic core like a pyrimidine or quinazoline).[9][10] The reaction is indispensable for creating the diarylamine and related pharmacophores that are central to many kinase inhibitors' ability to compete with ATP.
Experimental Protocol 1: Synthesis of N-(3-Bromo-2,4,5-trifluorophenyl)-2-chloropyrimidin-4-amine
This protocol details the synthesis of a key intermediate by coupling this compound with 2,4-dichloropyrimidine. This intermediate is primed for subsequent functionalization at the C2 position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (or a precursor that reduces in situ) and a bulky, electron-rich phosphine ligand is used. The ligand stabilizes the active Pd(0) species, promotes oxidative addition to the aryl chloride, and facilitates the final reductive elimination step.[8] Xantphos is chosen for its wide bite angle, which is often effective for coupling with electron-deficient heterocycles.
-
Base: A non-nucleophilic strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the aniline, forming the active nucleophile without competing in the reaction.[8][11]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will readily oxidize to an inactive state. Therefore, the reaction must be rigorously maintained under an inert atmosphere (Nitrogen or Argon).[8]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the base and to ensure the solubility of the reactants and catalyst complex.
Materials & Reagents:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a reactant concentration of approximately 0.2 M.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching & Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, N-(3-Bromo-2,4,5-trifluorophenyl)-2-chloropyrimidin-4-amine.
Data Summary: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost and ease of removal. |
| Ligand | Xantphos, BINAP | Bulky phosphines facilitate the catalytic cycle.[8] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are essential for deprotonation.[11] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required.[8] |
| Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 75-95% | Dependent on specific substrates and conditions. |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Biological Context: Mechanism of Action
The synthesized diarylamine scaffold is designed to function as an ATP-competitive kinase inhibitor. The pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interactions of the adenine portion of ATP.
The 3-bromo-2,4,5-trifluorophenyl group projects into a hydrophobic pocket within the ATP-binding site. The specific halogenation pattern is critical for optimizing van der Waals and electrostatic interactions, thereby enhancing binding affinity and selectivity for the target kinase over other kinases in the human kinome. The second amine added in Step 2 is designed to occupy a solvent-exposed region, providing a vector for further modification to improve solubility and pharmacokinetic properties.
By occupying the ATP binding site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that drives pathological processes like tumor cell proliferation and survival.
Visualization of a Generic Kinase Signaling Pathway
Caption: Inhibition of a generic RTK signaling pathway.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. Halogenated anilines are generally considered irritants to the skin and eyes and may be harmful if inhaled or swallowed.[12] Always consult the specific Material Safety Data Sheet (MSDS) for the reagent before use.[13]
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern provides both a reactive handle for robust cross-coupling chemistry and the beneficial physicochemical properties imparted by fluorine. The detailed protocol provided herein offers a reliable and rational approach for incorporating this key intermediate into pyrimidine-based scaffolds, enabling the rapid development of novel drug candidates for targeted therapy.
References
- 1. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Overcoming Low Yields in the Suzuki Coupling of 3-Bromo-2,4,5-trifluoroaniline
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and technical insights for a particularly challenging transformation: the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4,5-trifluoroaniline. This substrate's unique electronic properties—highly electron-deficient due to three fluorine substituents—present distinct challenges compared to simpler aryl halides. This resource is designed to move beyond generic advice, offering causal explanations and field-proven solutions to help you navigate these complexities and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The primary challenge stems from the substrate's electronic nature. The three strongly electron-withdrawing fluorine atoms make the aryl bromide highly electron-deficient. While this significantly accelerates the initial oxidative addition step in the catalytic cycle, it can adversely affect the subsequent, often rate-limiting, reductive elimination step.[1][2] Furthermore, the free aniline group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
Q2: What are the most common side reactions that lower my yield?
A2: With this substrate, three side reactions are particularly prevalent:
-
Protodeboronation: The boronic acid/ester coupling partner reacts with a proton source (often residual water) to replace the boron group with a hydrogen atom, effectively consuming your nucleophile.[4][5]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting this pathway.[6][7]
-
Dehalogenation: The bromine atom on the aniline is replaced by a hydrogen atom. This can be caused by certain catalyst/ligand combinations or impurities that generate a palladium-hydride species.[1][6]
Q3: How critical is reagent purity and pre-treatment for this specific reaction?
A3: It is absolutely critical. Given the sensitivity of the reaction to protodeboronation and homocoupling, the following steps are non-negotiable for achieving high yields:
-
Solvent Degassing: Anhydrous and thoroughly degassed solvents are mandatory. Oxygen is a known catalyst poison and promotes homocoupling.[4][5] Standard Schlenk line techniques, such as multiple freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes, are essential.[2]
-
Reagent Quality: Use fresh, high-purity boronic acid/ester and base. Boronic acids can degrade on the shelf, and low-quality bases may contain excess water.[4]
-
Catalyst Integrity: Palladium catalysts, especially phosphine ligands, can oxidize over time.[4] Using modern, air-stable pre-catalysts is highly recommended as they are only activated under the reaction conditions.
In-Depth Troubleshooting Guide
This section addresses specific experimental outcomes and provides a logical path to a solution.
Issue 1: Low or no conversion of this compound.
-
Probable Cause (A): Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing efficiently to Pd(0). Alternatively, the active catalyst may be decomposing to palladium black, a common sign of catalyst death.[7]
-
Solution:
-
Switch to a Modern Pre-catalyst: Employ a well-defined, air-stable Pd(II) pre-catalyst from the Buchwald or CataCXium families (e.g., XPhos Pd G3, CataCXium A Pd G3).[8] These are designed for controlled activation in situ and often show superior activity for challenging substrates.
-
Select a More Robust Ligand: The electron-deficient nature of the substrate demands a highly active catalyst. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or DavePhos. These ligands stabilize the palladium center and promote the crucial reductive elimination step.[9][10]
-
-
Probable Cause (B): Inappropriate Base. The base's role is to activate the boronic acid for transmetalation. If the base is too weak, insoluble, or sterically hindered, this step will be slow or non-existent.
-
Solution:
-
Screen Bases: A common starting point is K₂CO₃, but for this challenging substrate, stronger or more soluble bases are often required.[11] Screen K₃PO₄ and Cs₂CO₃.[5][8] K₃PO₄ is often an excellent choice in anhydrous conditions.
-
Ensure Base Quality: Use finely ground, anhydrous base to maximize surface area and reactivity. If using an aqueous base solution, ensure it has been properly degassed.
-
Issue 2: Starting material is consumed, but the major product is from homocoupling of the boronic acid.
-
Probable Cause: Oxygen in the Reaction. As mentioned, oxygen is the primary culprit for promoting the homocoupling of boronic acids.[1][6]
-
Solution:
-
Refine Your Inert Atmosphere Technique: Ensure all reagents are added under a positive pressure of inert gas. The reaction flask must be rigorously purged (at least 3 vacuum/backfill cycles) before adding solvent. Continue to maintain the inert atmosphere throughout the reaction, using a nitrogen or argon balloon/line.
-
Degas Rigorously: Do not underestimate the importance of solvent degassing. For small-scale reactions, sparging the solvent with argon for 20-30 minutes after it's in the reaction flask (but before adding the catalyst) is highly effective.[2]
-
Issue 3: Significant protodeboronation is observed (via LC-MS or NMR of the crude mixture).
-
Probable Cause: Presence of a Proton Source. This is typically water, either from insufficiently dried solvents/reagents or from using an aqueous base system. Harsh bases can also promote this side reaction.[4][5]
-
Solution:
-
Switch to Anhydrous Conditions: Use an anhydrous solvent like 2-MeTHF, dioxane, or toluene with an anhydrous base like K₃PO₄.[12] This physically removes the primary proton source.
-
Use a More Stable Boron Reagent: If protodeboronation persists, switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA boronate.[4][13] These are less susceptible to premature cleavage.
-
Optimizing Key Reaction Parameters
Success with this substrate lies in the careful selection and optimization of each reaction component.
| Parameter | Standard Choice | Recommended Optimization for this compound | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald G3/G4 Pre-catalysts (e.g., XPhos Pd G3), CataCXium A Pd G3 | These are highly active, air-stable pre-catalysts that provide a reliable source of the active Pd(0) species, crucial for difficult couplings.[8] |
| Ligand | PPh₃ | Buchwald ligands (XPhos, SPhos), DavePhos | Bulky, electron-rich phosphine ligands accelerate the rate-limiting reductive elimination step, which is often slow for electron-poor substrates.[9][14] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | A stronger, non-nucleophilic base is often required to facilitate the transmetalation step without causing other side reactions.[5][15] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous 2-MeTHF, Dioxane, or Toluene | Eliminating water minimizes the risk of protodeboronation, a major competing pathway.[5][12] |
| Boron Reagent | Arylboronic Acid | Arylboronic Acid Pinacol Ester (Ar-Bpin) | Pinacol esters are more stable than their corresponding boronic acids, making them more resistant to degradation and protodeboronation.[1][4] |
| Temperature | 80-110 °C | 90-100 °C | This range typically provides enough thermal energy for catalyst turnover without causing significant degradation of the catalyst or reagents. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Low yields are a result of one or more of these steps being inefficient or intercepted by a side reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow
Use this decision tree to diagnose issues systematically.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Recommended Experimental Protocol
This optimized protocol incorporates best practices for the Suzuki coupling of this compound with a generic arylboronic acid pinacol ester.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid pinacol ester (1.2-1.5 eq.)
-
XPhos Pd G3 (2 mol%)
-
XPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 eq.)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or high-purity Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₃PO₄, XPhos Pd G3, and the XPhos ligand.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum yield, bubble the inert gas through the solvent mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-2,4,5-trifluoroaniline
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-2,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. The electron-deficient nature of the aryl halide and the aniline product presents unique challenges, often leading to the formation of undesired side products. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields and purity.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to electron-deficient substrates like this compound requires careful optimization to suppress common side reactions.[1][2] Below, we address the most frequently encountered side products and provide actionable solutions.
Issue 1: Hydrodebromination (Reduction of the Aryl Bromide)
Symptom: Formation of 2,4,5-trifluoroaniline as a significant byproduct, detected by GC-MS or LC-MS.
Root Cause: Hydrodebromination arises from a competing pathway where a palladium-hydride species is generated, which then reductively cleaves the C-Br bond.[1] This is often exacerbated by:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a source of the palladium-hydride.[1]
-
Decomposition of Reaction Components: Decomposition of the solvent (e.g., THF), base, or ligand can also generate hydride species.
-
Slow Reductive Elimination: When the desired C-N bond formation is slow, the competing hydrodehalogenation pathway becomes more prominent.[3]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodebromination pathway.[1][4] | Employ sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[5] These ligands promote the desired C-N coupling. |
| Base Selection | Strong, non-nucleophilic bases are crucial. Weaker bases may not efficiently deprotonate the amine, slowing the catalytic cycle and favoring side reactions.[6][7] | Use strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Avoid weaker bases like carbonates unless the substrate is base-sensitive.[8] |
| Solvent Choice | Aprotic, non-coordinating solvents are generally preferred. Toluene and dioxane are common choices.[5][9] | Toluene is often a good starting point as it can help precipitate inorganic salts, potentially driving the reaction forward.[8] |
| Temperature Control | Lowering the reaction temperature can sometimes disfavor the hydrodebromination pathway relative to the desired amination. | If hydrodebromination is significant, try reducing the temperature in 10-20°C increments. Monitor the reaction kinetics to ensure the desired reaction still proceeds at a reasonable rate. |
Troubleshooting Workflow for Hydrodebromination
Caption: A stepwise approach to addressing hydrodebromination.
Issue 2: Diarylation
Symptom: Formation of a diarylated amine product, where two molecules of the aryl bromide have coupled with the amine nucleophile.
Root Cause: If the primary amine product is sufficiently nucleophilic, it can compete with the starting amine and react with another molecule of the aryl bromide. This is particularly problematic when using ammonia or primary amines as the nucleophile.[10][11][12]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Stoichiometry Control | Using a slight excess of the amine can help ensure the aryl bromide is consumed before significant diarylation can occur. | Start with 1.1 to 1.2 equivalents of the amine. Avoid a large excess, which can complicate purification. |
| Ligand Design | Certain ligands have been specifically designed to favor monoarylation by creating a sterically hindered environment around the palladium center.[10] | The use of ligands like Josiphos-type or specific biaryl phosphines (e.g., KPhos) has been shown to provide high selectivity for monoarylation.[10][13] |
| Ammonia Surrogates | For the synthesis of primary anilines, using an ammonia equivalent can prevent diarylation. The initial product is a protected amine, which can then be deprotected.[11][14] | Benzophenone imine or lithium bis(trimethylsilyl)amide can be used as ammonia surrogates, followed by acidic workup to reveal the primary amine.[14] |
| Concentration | Running the reaction at a higher concentration can favor the intermolecular reaction of the starting materials over the reaction of the product. | Maintain a concentration of approximately 0.1 M to 0.5 M of the limiting reagent. |
Reaction Pathways: Mono- vs. Diarylation
Caption: Competing pathways leading to mono- and diarylation products.
Issue 3: Catalyst Decomposition
Symptom: The reaction stalls before completion, or a significant amount of palladium black is observed.
Root Cause: The active Pd(0) catalyst can be unstable and prone to aggregation, forming inactive palladium black. This can be caused by:
-
High Temperatures: Prolonged heating can promote catalyst decomposition.
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected metal can aggregate.
-
Incompatible Substrates: Certain functional groups on the substrate can coordinate to the palladium and act as catalyst poisons.[8] Five-membered heteroarenes are known to sometimes cause catalyst deactivation.[15]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use of Precatalysts | Precatalysts are air-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. This ensures a consistent generation of the active catalyst. | Use commercially available precatalysts such as G3 or G4 palladacycles (e.g., XPhos Pd G3).[16] |
| Ligand-to-Palladium Ratio | A slight excess of the ligand can help prevent ligand dissociation and stabilize the active catalyst. | Maintain a ligand-to-palladium ratio of 1.1:1 to 2:1. |
| Temperature and Time | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. | An initial temperature of 80-100°C is a good starting point for aryl bromides.[5] |
| Degassing | Thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. | Use a freeze-pump-thaw cycle (3 times) or bubble argon or nitrogen through the solvent for at least 30 minutes before use. |
Frequently Asked Questions (FAQs)
Q1: My starting material is an aryl bromide. Should I consider using an aryl iodide or chloride instead? A1: The general reactivity order for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[11] However, for Buchwald-Hartwig aminations, aryl bromides often provide a good balance of reactivity and stability. Aryl iodides can sometimes lead to catalyst inhibition by the generated iodide anion.[8][17] Aryl chlorides are less reactive and typically require more specialized, highly active catalyst systems.[9] For this compound, the bromide is an excellent starting point.
Q2: What is the best base for this reaction? I've seen both alkoxides and carbonates used. A2: For the coupling of an electron-deficient aryl halide like this compound, a strong base is generally required to facilitate the deprotonation of the amine and drive the catalytic cycle.[7] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for base-sensitive substrates, but they often require higher temperatures and may lead to lower yields in this specific case.[4]
Q3: My reaction is very slow. How can I speed it up without causing decomposition? A3: First, ensure your catalyst system is optimal. Using a modern, bulky biarylphosphine ligand (like XPhos or RuPhos) with a suitable precatalyst is the most effective way to increase the reaction rate.[1][13] Second, check the purity of your reagents and ensure the reaction is conducted under strictly anaerobic conditions. If the rate is still slow, a modest increase in temperature (e.g., from 80°C to 100°C) can be beneficial. However, always monitor for signs of decomposition.
Q4: Can I run this reaction open to the air? A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and will be rapidly oxidized to an inactive Pd(II) species.[8] While some modern precatalysts are air-stable for handling, the reaction itself must be performed under an inert atmosphere (nitrogen or argon) for optimal results.
Optimized Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Reagents and Equipment:
-
This compound
-
Amine (1.1 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), XPhos Pd G3 (0.02 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.1 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Products Derived from 3-Bromo-2,4,5-trifluoroaniline
Welcome to the technical support center for navigating the purification challenges of products derived from 3-Bromo-2,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but often tricky chemical intermediate. The unique electronic properties imparted by the bromine and multiple fluorine atoms can lead to unexpected side reactions and purification hurdles. This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Section 1: Common Impurities and Their Origins
The first step in effective purification is understanding the potential impurities you might be facing. Reactions involving this compound can generate a variety of byproducts.
Q1: What are the most common types of impurities I should expect when working with this compound derivatives?
A1: Based on the reactivity of the starting material, you can anticipate several classes of impurities:
-
Unreacted Starting Material: Incomplete reactions are a frequent source of contamination. The similar polarity between the starting aniline and some of its derivatives can make chromatographic separation difficult.[1]
-
Over-reacted Species: Depending on the reaction, di-substituted or other over-reacted products can form. For instance, in bromination reactions, the formation of di-bromo species is a known issue if the reaction is not carefully controlled.[2][3][4]
-
Isomeric Byproducts: The directing effects of the fluorine and bromine substituents can lead to the formation of constitutional isomers. These isomers often have very similar physical properties, making their separation a significant challenge.
-
Hydrolysis Products: If your reaction conditions involve water or acidic/basic aqueous workups, hydrolysis of functional groups on your derivative can occur.
-
Residual Catalysts and Reagents: Incomplete removal of catalysts (like palladium from cross-coupling reactions) or excess reagents can contaminate your final product.[5]
It's crucial to use analytical techniques like HPLC, LC-MS, and NMR to identify the specific impurities in your crude product.[2][3][4][6] This will guide your purification strategy.
Section 2: Troubleshooting Purification by Crystallization
Crystallization is often the most efficient method for purifying solid derivatives. However, the unique properties of fluorinated compounds can present challenges.[7]
Q2: I'm having trouble getting my this compound derivative to crystallize. What can I do?
A2: Difficulty in crystallization is a common issue with highly functionalized and fluorinated molecules. Here’s a systematic approach to troubleshoot this problem:
1. Solvent Screening is Key:
-
Start with a variety of solvents with different polarities. Good single solvents for aniline derivatives can include ethanol, methanol, isopropanol, toluene, and heptane.[8]
-
If single solvents fail, move to a binary solvent system. A good starting point is to dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity appears. Then, gently heat the mixture until it becomes clear and allow it to cool slowly. Common binary systems include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
2. Control the Cooling Rate:
-
Rapid cooling often leads to the formation of oils or amorphous solids. Allow your solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
Using a Dewar flask with a hot solvent to slow the cooling process can sometimes promote the growth of larger, purer crystals.
3. Seeding:
-
If you have a small amount of pure crystalline material from a previous batch, add a tiny seed crystal to the supersaturated solution to induce crystallization.
-
If no seed crystals are available, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.
4. Address Potential Impurities:
-
Oily impurities can inhibit crystallization. Try a pre-purification step, such as a quick filtration through a small plug of silica gel, to remove highly polar or non-polar impurities.
Q3: My product crystallizes, but the purity doesn't improve significantly. Why is this happening and what should I do?
A3: This often indicates that the impurities are co-crystallizing with your product, which can happen if the impurities have very similar structures and properties to your desired compound.
-
Solution 1: Change the Crystallization Solvent. Different solvents can alter the crystal lattice and may exclude impurities more effectively. Experiment with a range of solvents as described above.
-
Solution 2: Hot Filtration. If you have insoluble impurities, a hot filtration step is crucial. Dissolve your crude product in a minimum amount of hot solvent and quickly filter it to remove any undissolved material.[9]
-
Solution 3: Activated Charcoal Treatment. If your product is colored due to minor, highly conjugated impurities, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities.[9] Use charcoal sparingly, as it can also adsorb your product.
| Troubleshooting Crystallization | Potential Cause | Recommended Action |
| Failure to Crystallize (Oiling Out) | Solution is too concentrated; cooling is too rapid; presence of oily impurities. | Dilute the solution; slow the cooling rate; pre-purify with a silica plug. |
| Poor Purity Improvement | Co-crystallization of impurities. | Experiment with different crystallization solvents; perform a hot filtration. |
| Colored Crystals | Presence of colored impurities. | Use activated charcoal during recrystallization.[9] |
Section 3: Navigating Chromatographic Separations
Column chromatography is a powerful tool, but the similar polarities of halogenated aromatic compounds can make separations challenging.[10][11]
Q4: I'm struggling to separate my desired product from a closely-eluting impurity using column chromatography. How can I improve the resolution?
A4: Improving the separation of closely-eluting spots requires a systematic optimization of your chromatographic conditions.
1. Optimize the Solvent System:
-
Fine-tune the Polarity: If your spots are very close, make small, incremental changes to the solvent ratio. For example, if you are using a 9:1 hexane:ethyl acetate system, try 9.5:0.5 or even 9.8:0.2.
-
Change Solvent Selectivity: If adjusting the polarity isn't enough, switch one of the solvents. For example, instead of ethyl acetate, try diethyl ether or dichloromethane. These solvents have different interactions with the stationary phase and your compounds, which can alter the elution order and improve separation.
2. Stationary Phase Considerations:
-
Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) will provide a higher surface area and can improve resolution, although it will also increase the backpressure and slow down the elution.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases. For basic compounds like anilines, alumina (basic or neutral) can sometimes provide better separation and reduce tailing. Reverse-phase chromatography (C18) is another powerful option, especially for less polar compounds.[10][11]
3. Column Loading and Dimensions:
-
Don't Overload the Column: Overloading is a common cause of poor separation. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100 by weight.
-
Column Geometry: For difficult separations, a long, thin column will provide better resolution than a short, wide column.
Q5: My aniline derivative is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
A5: Tailing of amines on silica gel is a very common problem. It is often caused by the interaction of the basic amine with the acidic silanol groups on the surface of the silica.
-
Solution 1: Add a Competing Base. Add a small amount of a volatile base, such as triethylamine or ammonia (as a solution in methanol), to your eluent. Typically, 0.1-1% is sufficient. The added base will compete with your aniline derivative for the acidic sites on the silica, leading to sharper peaks.
-
Solution 2: Use a Deactivated Stationary Phase. You can use commercially available deactivated silica gel or prepare it yourself by treating standard silica gel with a silylating agent.
-
Solution 3: Switch to Alumina. As mentioned earlier, using neutral or basic alumina can be a good alternative for purifying basic compounds.
Section 4: Advanced Purification and Purity Analysis
When standard methods are insufficient, more advanced techniques may be necessary.
Q6: I have a persistent impurity that I can't remove by crystallization or standard chromatography. What are my other options?
A6: For very challenging separations, you may need to consider more specialized techniques:
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly better resolution than standard column chromatography.[12] If your impurity levels are low, this can be an excellent way to obtain highly pure material. Both normal-phase and reverse-phase preparative HPLC can be effective.[10][11]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and can offer unique selectivity for separating isomers and other closely related compounds.
-
Chemical Derivatization: In some cases, it may be easier to separate a derivative of your compound. For example, you could acylate the aniline, purify the more crystalline and less polar acetanilide, and then hydrolyze it back to the pure aniline.[13]
Q7: How can I be confident in the purity of my final product?
A7: A combination of analytical methods is essential to confirm the purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6][14] An HPLC chromatogram with a single, sharp peak is a good indication of high purity. It is advisable to use at least two different methods (e.g., different columns or mobile phases) to ensure no impurities are co-eluting with your main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of your compound and identifying any impurities.[6] Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS can help identify the mass of any minor components, providing clues to their identity.[2][6]
-
Melting Point Analysis: A sharp melting point range is a classic indicator of a pure crystalline solid.[15]
Section 5: Workflow and Decision-Making Diagrams
To assist in your experimental design, the following diagrams illustrate a logical workflow for purification and troubleshooting.
Diagram 1: General Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 13. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 14. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-2,4,5-trifluoroaniline
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-2,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this electron-deficient and sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effects of the fluorine atoms deactivate the C-Br bond towards oxidative addition, often necessitating more reactive catalysts and forcing conditions.[1][2] Furthermore, the aniline moiety can act as a coordinating ligand to the palladium center, potentially leading to catalyst inhibition.[3] Understanding these electronic and steric factors is paramount to developing a robust and high-yielding cross-coupling protocol.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand system is a good starting point for the Suzuki-Miyaura coupling of this compound?
A1: For an electron-deficient aryl bromide like this compound, a palladium(0) source paired with a bulky, electron-rich phosphine ligand is the recommended starting point.[1] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.
-
Recommended Catalyst Systems:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst.[4]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a ligand: This combination allows for greater flexibility in choosing a suitable ligand.
-
-
Recommended Ligands:
Q2: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination of this substrate requires careful selection of the catalyst, ligand, and base to overcome the deactivating effects of the fluorine atoms and the potential for catalyst inhibition by the aniline.
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Bidentate ligands like BINAP and DPPF have also shown success in couplings with primary amines.[7]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred.
-
Sodium tert-butoxide (NaOtBu): A common and effective choice.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder bases that can be advantageous when working with base-sensitive functional groups.[8]
-
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.[9]
Q3: My reaction is sluggish or stalls at partial conversion. What should I investigate first?
A3: Incomplete conversion is a common issue with electron-deficient substrates. The primary suspects are catalyst deactivation and insufficient reactivity.
-
Catalyst Deactivation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and with thoroughly degassed solvents.[8] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species.
-
Insufficient Reactivity:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier for oxidative addition.
-
Screen Ligands: The initial ligand choice may not be optimal. Screening a panel of bulky, electron-rich ligands is a prudent step.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure all reagents and solvents are anhydrous and deoxygenated.[8]- Consider using a more robust pre-catalyst. |
| Incorrect Base | - The base may be too weak or not soluble enough. Switch to a stronger base (e.g., NaOtBu) or a different solvent system. | |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. | |
| Side Product Formation | Hydrodehalogenation (Replacement of Br with H) | - This can occur if the reaction is too slow or if there are sources of protic impurities.- Ensure anhydrous conditions.- Use a more active catalyst system to favor the cross-coupling pathway.[8] |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - This is often caused by the presence of oxygen.[2]- Thoroughly degas all solvents and maintain a positive pressure of inert gas. | |
| Difficulty in Product Purification | Residual Palladium Catalyst | - Filter the crude reaction mixture through a pad of Celite.- Treat the product solution with activated carbon.[8]- Use scavenger resins with thiol groups to selectively bind and remove palladium.[8] |
| Co-eluting Impurities | - Optimize your chromatography conditions (e.g., different solvent system, gradient elution).- Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80-110°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and a magnetic stir bar.
-
Inerting and Solvent Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 90-120°C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle Overview
A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. Both Suzuki and Buchwald-Hartwig reactions follow a similar general pathway.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for electron-deficient aryl halides.[1]
-
Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The nucleophilic partner (organoboron compound or amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Effect of solvent and base on 3-Bromo-2,4,5-trifluoroaniline reaction outcomes
Welcome to the technical support center for 3-Bromo-2,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and frequently asked questions regarding the impact of solvent and base selection on reaction outcomes, providing troubleshooting advice and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, offering explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors related to the electronic nature of the substrate and the specific reaction conditions. The presence of three electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond.[1]
Common Causes and Solutions:
-
Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered or electronically challenging substrates, bulky and electron-rich ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Troubleshooting: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald-type ligands such as SPhos or XPhos, in combination with a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, are often more effective for challenging couplings.[2]
-
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step. For electron-deficient aryl halides, a stronger, non-nucleophilic base is often required.
-
Troubleshooting: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] These bases are often more effective in promoting the reaction.
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and selectivity.[3][4][5]
-
Side Reactions: Protodebromination (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid are common side reactions.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish and incomplete. How can I drive it to completion?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[6][7][8] The electron-deficient nature of the this compound ring can make it a challenging substrate.
Key Considerations for Optimization:
-
Ligand Choice is Paramount: For the amination of electron-deficient aryl halides with primary amines, sterically hindered and electron-rich phosphine ligands are often required.
-
Recommendation: Ligands such as Josiphos, XPhos, or tBuXPhos have shown great success in these types of transformations.
-
-
Base Compatibility: The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective. For more sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher catalyst loadings and longer reaction times.[9]
-
-
Solvent Selection: Aprotic solvents are generally preferred for Buchwald-Hartwig aminations.
-
Recommendation: Toluene, dioxane, or THF are good starting points. The choice of solvent can influence the solubility of the catalyst and reagents, as well as the overall reaction rate.
-
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Start with a temperature around 80-110 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is still sluggish, a higher temperature may be necessary.
-
Question 3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for the desired product?
Answer:
The formation of multiple products in reactions with polyhalogenated compounds like this compound can be a significant challenge. Selectivity is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.[10][11]
Strategies for Improving Selectivity:
-
Ligand Control: In palladium-catalyzed cross-coupling reactions, the ligand can play a crucial role in directing the regioselectivity of the reaction.
-
Recommendation: Experiment with different phosphine ligands, as their steric and electronic properties can influence which C-X bond undergoes oxidative addition.
-
-
Solvent Tuning: The polarity of the solvent can sometimes be used to control the selectivity of a reaction.[3][4]
-
Recommendation: A systematic screen of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile) may reveal conditions that favor the formation of the desired product.
-
-
Temperature Optimization: Reaction temperature can also impact selectivity.
-
Recommendation: Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures may lead to the kinetically favored product.
-
-
Nucleophilic Aromatic Substitution (SNAr) Considerations: In the presence of strong nucleophiles, SNAr can compete with cross-coupling reactions. The fluorine atoms on the ring are also potential leaving groups in SNAr, especially when activated by other electron-withdrawing groups.[12][13][14][15]
-
Recommendation: If SNAr is a suspected side reaction, consider using a less nucleophilic base or running the reaction at a lower temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the reactivity of this compound and the principles behind choosing the right reaction conditions.
Question 4: What is the general order of reactivity for the halogens in cross-coupling reactions, and how does this apply to this compound?
Answer:
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[16] The strength of the carbon-halogen (C-X) bond plays a crucial role in this step. The general reactivity order follows the trend of bond dissociation energies: C-I < C-Br < C-Cl << C-F.[16] This means that iodoanilines are generally more reactive than bromoanilines, which are more reactive than chloroanilines. Fluoroanilines are typically unreactive in standard cross-coupling conditions.[16]
For this compound, the C-Br bond is the most reactive site for oxidative addition in typical cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The C-F bonds are significantly stronger and generally do not participate in these reactions.
Question 5: How do the electron-withdrawing fluorine atoms on the aniline ring affect its reactivity in cross-coupling reactions?
Answer:
The three fluorine atoms on the aromatic ring of this compound are strong electron-withdrawing groups. This has a significant impact on the electronic properties of the molecule and its reactivity in cross-coupling reactions.[1][17]
-
Activation of the C-Br bond: The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the C-Br bond more electrophilic. This generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which can lead to faster reaction rates.[17]
-
Influence on subsequent steps: While oxidative addition may be faster, the electron-withdrawing groups can also affect the subsequent transmetalation and reductive elimination steps in the catalytic cycle. The overall effect on the reaction rate and yield will depend on the specific reaction, coupling partner, and reaction conditions.
Question 6: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr)? If so, under what conditions?
Answer:
Yes, this compound can potentially undergo Nucleophilic Aromatic Substitution (SNAr). Aryl halides with strongly electron-withdrawing groups are activated towards SNAr.[12][15] The three fluorine atoms on the ring act as activating groups.
Conditions Favoring SNAr:
-
Strong Nucleophiles: The use of very strong nucleophiles (e.g., alkoxides, amides) can promote SNAr.
-
Polar Aprotic Solvents: Solvents like DMSO or DMF can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate of SNAr.[12]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the reaction to occur.
It's important to note that in SNAr, the fluorine atoms can also act as leaving groups, especially if the nucleophile attacks at a position ortho or para to a fluorine. The regioselectivity of the substitution will depend on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd precatalyst and a ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the ligand, base, and temperature is often necessary.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, Josiphos) (2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the Schlenk tube and remove it from the glovebox (if applicable).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Decision Tree for Solvent and Base Selection in Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Preventing dehalogenation of 3-Bromo-2,4,5-trifluoroaniline in reactions
Welcome to the technical support center for 3-Bromo-2,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient substrate in chemical synthesis, with a primary focus on preventing the common side reaction of dehalogenation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.
Understanding the Challenge: The Reactivity of this compound
This compound is a valuable building block, but its chemical nature presents a distinct challenge. The aniline ring is highly electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms. This electronic property significantly increases the susceptibility of the carbon-bromine bond to oxidative addition in palladium-catalyzed cross-coupling reactions, which is the first key step in widely used transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
While this enhanced reactivity can be advantageous, it also amplifies the risk of a critical side reaction: hydrodehalogenation , where the bromine atom is prematurely replaced by a hydrogen atom. This leads to the formation of 2,4,5-trifluoroaniline as a significant byproduct, reducing the yield of the desired product and complicating purification.
This guide provides a systematic approach to diagnosing and solving the issue of dehalogenation, ensuring the integrity of your synthetic pathways.
Troubleshooting Guide: Dehalogenation Issues
This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Question 1: I am seeing a significant amount of 2,4,5-trifluoroaniline in my reaction mixture. What is the primary cause of this dehalogenation?
Answer: The formation of 2,4,5-trifluoroaniline is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] This Pd-H intermediate can undergo reductive elimination with the aryl group of your substrate, leading to the undesired dehalogenated product instead of the cross-coupled product.
The source of the hydride can be multifactorial and includes:
-
The Base: Strong alkoxide bases containing β-hydrogens, such as sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate a Pd-H species.
-
The Solvent: Solvents like alcohols or even trace amounts of water can serve as hydride or proton sources.[1][2]
-
The Amine: In Buchwald-Hartwig aminations, the amine coupling partner itself can sometimes be a source of the hydride.[3]
The electron-deficient nature of this compound makes it particularly susceptible to this side reaction.[1]
Question 2: How can I modify my reaction conditions to minimize dehalogenation in a Suzuki-Miyaura coupling?
Answer: For Suzuki-Miyaura couplings, a careful selection of the base, ligand, and solvent system is critical.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Switch from strong alkoxides (e.g., NaOtBu) to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] | Weaker bases are less prone to generating palladium-hydride species. In the absence of a strong base, dehalogenation is often significantly suppressed.[4] |
| Ligand | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other biaryl phosphines.[1] | These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway and can stabilize the palladium catalyst. |
| Solvent | Use anhydrous aprotic solvents like toluene, dioxane, or THF. If an aqueous system is necessary, minimize the amount of water. | This reduces the availability of potential proton sources that can contribute to the formation of the Pd-H intermediate.[1] |
| Boronic Acid/Ester | Use a high-purity boronic acid or a more stable pinacol ester. | A slow transmetalation step can provide more time for competing side reactions like dehalogenation. Using a highly active boron reagent can accelerate the desired reaction pathway.[1] |
Question 3: I'm performing a Buchwald-Hartwig amination and observing dehalogenation. What are the key parameters to adjust?
Answer: In Buchwald-Hartwig aminations, the choice of base and ligand is paramount, especially when working with an electron-deficient substrate.
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | If using NaOtBu, consider switching to Lithium bis(trimethylsilyl)amide (LHMDS) or a weaker carbonate or phosphate base if the amine is sufficiently nucleophilic.[5] | LHMDS can be effective for low-temperature aminations and may reduce dehalogenation. Weaker bases are generally preferred to avoid the generation of Pd-H species. |
| Ligand | Utilize sterically hindered biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are often highly effective for challenging substrates.[6] | These ligands create a bulky steric environment around the palladium center, which can disfavor the pathways leading to dehalogenation and promote the C-N bond-forming reductive elimination.[6] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can sometimes accelerate side reactions, including catalyst decomposition and dehalogenation. |
A key consideration for fluoroalkyl-substituted anilines is that the desired product can be unstable to the strong bases typically used. In such cases, weaker bases like potassium phenoxide (KOPh) have been shown to be effective.[7]
Question 4: My Sonogashira coupling is yielding the dehalogenated aniline and alkyne homocoupling (Glaser coupling) byproducts. How can I improve this?
Answer: The Sonogashira reaction presents the dual challenges of dehalogenation and alkyne homocoupling.
| Parameter | Recommendation to Minimize Dehalogenation & Homocoupling | Rationale |
| Copper Co-catalyst | Switch to a copper-free Sonogashira protocol.[8][9] | The copper(I) co-catalyst is the primary promoter of Glaser-Hay homocoupling. Removing it from the reaction is the most effective way to prevent this side reaction.[8] |
| Ligand | Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. | As with other couplings, these ligands can accelerate the desired cross-coupling cycle, minimizing the time for side reactions to occur. |
| Base | Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | These bases are standard for Sonogashira couplings and are generally effective. |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). | Oxygen can promote the oxidative homocoupling of the alkyne. Rigorous degassing of solvents is crucial.[10] |
Workflow for Optimizing Reactions and Minimizing Dehalogenation
The following workflow provides a logical progression for troubleshooting and optimizing your reaction conditions.
Caption: A systematic workflow for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so prone to dehalogenation compared to other aryl bromides? The three electron-withdrawing fluorine atoms make the aromatic ring electron-poor. This electronic effect makes the carbon-bromine bond more reactive towards oxidative addition to the palladium(0) catalyst, which is the initial step of the catalytic cycle. While this can increase the rate of the desired reaction, it also makes the substrate more susceptible to competing side reactions like hydrodehalogenation.[1]
-
Q2: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source? You can use a Pd(II) precatalyst. Most cross-coupling reactions that start with a Pd(II) source rely on an in-situ reduction to the active Pd(0) species. This reduction can often be facilitated by phosphine ligands or amines in the reaction mixture.[5] However, if you continue to face issues, using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes provide more consistent results by bypassing the pre-activation step.[10]
-
Q3: How do I accurately quantify the amount of dehalogenated byproduct? The most reliable methods are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
HPLC: This technique can separate the desired product from the dehalogenated byproduct, and the relative peak areas can be used for quantification, ideally using a calibration curve. A pentafluorophenyl (PFP) column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[11][12]
-
qNMR: By adding a known amount of an internal standard to your crude sample, you can integrate the signals corresponding to your product and the dehalogenated byproduct to determine their precise molar ratio.[13][14]
-
-
Q4: Is it necessary to degas my solvents for these reactions? Yes, it is highly recommended. While dehalogenation is not directly caused by oxygen, the presence of oxygen can lead to the formation of palladium black and other inactive catalyst species, which can promote side reactions and lead to inconsistent results.[10] For Sonogashira couplings, degassing is critical to prevent the oxidative homocoupling of the alkyne partner.[10]
Recommended Protocols
The following protocols are provided as robust starting points for common cross-coupling reactions with this compound, designed to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is optimized for C-C bond formation with an arylboronic acid.
Reaction Scheme: (A diagram showing the Suzuki coupling of this compound with a generic Ar-B(OH)2)
Caption: Suzuki-Miyaura coupling of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky biaryl phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for C-N bond formation with a primary or secondary amine.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%) and the base (LHMDS, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1 M) via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 from the Suzuki-Miyaura protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. mdpi.com [mdpi.com]
Identifying impurities in 3-Bromo-2,4,5-trifluoroaniline starting material
Welcome to the Technical Support Center for 3-Bromo-2,4,5-trifluoroaniline. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use and analysis of this critical starting material. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and quality of your material, ultimately leading to more reliable and reproducible experimental outcomes.
Introduction: The Critical Role of Purity in Synthesis
This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The presence of impurities, even at trace levels, can have a significant impact on the outcome of subsequent reactions, leading to the formation of unwanted byproducts, reduced yields, and complications in purification. This guide provides a comprehensive overview of the potential impurities in this compound, their origins, and robust analytical methods for their identification and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in my this compound starting material?
A1: Based on the common synthetic route for this compound, which is the electrophilic bromination of 2,4,5-trifluoroaniline, the most probable impurities are:
-
Unreacted Starting Material: 2,4,5-Trifluoroaniline. The presence of this impurity indicates an incomplete reaction.
-
Over-brominated Byproducts: Dibromo-2,4,5-trifluoroaniline isomers. These are formed when the bromination reaction proceeds beyond the desired mono-bromination. Due to the directing effects of the amine and fluorine substituents, multiple isomers of the dibrominated product are possible.
-
Isomeric Impurities: Depending on the regioselectivity of the bromination, other mono-bromo trifluoroaniline isomers might be present, although the primary product is expected to be the 3-bromo isomer.
-
Residual Solvents: Solvents used in the synthesis and purification, such as dichloromethane, acetonitrile, or acetic acid, may be present.
-
Residual Reagents: Traces of the brominating agent (e.g., N-bromosuccinimide or bromine) or catalysts may remain.
Q2: I am observing an unexpected peak in my HPLC analysis of a reaction where this compound was used as a starting material. How can I determine if it's an impurity from the starting material?
A2: To determine if the unexpected peak originates from your this compound starting material, you should perform a purity analysis of the starting material itself using the same HPLC method. If the peak is present in the chromatogram of the starting material, it is likely an impurity. For confirmation, you can use a hyphenated technique like LC-MS to obtain the mass of the impurity, which can help in its identification. A study on a similar compound, 3-bromo-5-(trifluoromethyl)aniline, successfully used LC-SPE-NMR to identify dibromo derivatives as major impurities[1].
Q3: My downstream reaction is giving a lower yield than expected. Could impurities in the this compound be the cause?
A3: Yes, impurities can significantly impact reaction yields. For example:
-
Unreacted 2,4,5-trifluoroaniline will have a lower molecular weight, and its presence will lead to an overestimation of the molar amount of this compound, resulting in a substoichiometric amount of your desired starting material being used in the reaction.
-
Dibromo-trifluoroaniline impurities can also react in your downstream process, leading to the formation of undesired byproducts that can complicate purification and reduce the yield of your target molecule.
Troubleshooting Guide: Identifying and Quantifying Impurities
This section provides detailed experimental protocols for the identification and quantification of impurities in this compound.
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for identifying unknown impurities in your starting material.
Caption: Workflow for troubleshooting the source of an unknown peak.
Analytical Methodologies
HPLC-UV is a robust and widely used technique for assessing the purity of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of aromatic amines. |
| Mobile Phase A | Water | Standard aqueous mobile phase. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 30% B to 90% B over 20 minutes | A gradient elution is recommended to ensure the separation of closely eluting impurities, such as isomers. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| UV Detection | 254 nm | A common wavelength for the detection of aromatic compounds. A Diode Array Detector (DAD) can provide additional spectral information. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. Degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.
GC-MS is a powerful technique for the separation of volatile and semi-volatile impurities and provides definitive identification through mass spectral data.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for the analysis of a wide range of organic compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with a range of boiling points. |
| Ion Source Temp. | 230 °C | Standard ion source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Experimental Protocol: GC-MS Analysis
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities. Both ¹H and ¹⁹F NMR are highly valuable for analyzing fluorinated compounds like this compound.
Key Considerations for NMR Analysis:
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. The presence of impurities will be indicated by additional signals.
-
¹⁹F NMR: Fluorine NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and large chemical shift range. Each fluorine atom in a unique chemical environment will give a distinct signal, making it an excellent tool for identifying isomeric impurities.
Potential Impurity Formation Pathway
The following diagram illustrates the likely synthetic route to this compound and the formation of common impurities.
Caption: Synthetic pathway and potential impurity formation.
Conclusion
Ensuring the purity of this compound is paramount for the success of subsequent synthetic steps. By understanding the potential impurities and employing the appropriate analytical techniques, researchers can confidently assess the quality of their starting material and troubleshoot any issues that may arise. This guide provides a solid foundation for these activities, and we encourage you to reach out to our technical support team for any further assistance.
References
Technical Support Center: Regioselectivity in Polyhalogenated Aniline Chemistry
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for controlling regioselectivity in reactions involving polyhalogenated anilines. These substrates are invaluable building blocks, but their functionalization can be challenging. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Core Principles: The Pillars of Regioselectivity
Before diving into specific problems, it's crucial to understand the three fundamental factors that govern where a reaction will occur on a polyhalogenated aniline ring. The final regiochemical outcome is almost always a result of the interplay between these three effects.
-
Electronic Effects : The aniline's amino group (-NH₂) is a powerful electron-donating group (EDG) that activates the ortho and para positions for electrophilic attack through resonance.[1][2][3] Conversely, halogens are electron-withdrawing via induction, which deactivates the ring overall but can make the carbon to which they are attached more electrophilic, influencing both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[4]
-
Steric Hindrance : The physical bulk of the halogens, the (often protected) amino group, and the incoming reagents play a decisive role.[5][6][7] A sterically crowded position is less accessible, and reactions will preferentially occur at a less hindered site, even if it is electronically less favored. This is a key lever for control, especially when using bulky protecting groups or ligands.[1][8]
-
Carbon-Halogen (C-X) Bond Strength : In transition metal-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the metal center is often the rate-determining step.[9] The bond dissociation energies follow a clear and predictable trend: C-I < C-Br < C-Cl << C-F .[9] This hierarchy is the most powerful tool for achieving selective functionalization in substrates containing different halogens.
Troubleshooting & FAQs: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for functionalizing polyhalogenated anilines. However, achieving selectivity is a common challenge.
Q1: I am attempting a Suzuki-Miyaura coupling on 2,4-dichloroaniline and getting a mixture of mono-arylated products. Which chlorine is supposed to be more reactive, and how can I favor just one?
A1: This is a classic challenge where electronic and steric factors are in competition.
-
Underlying Principles : The C4 (para) position is electronically favored for oxidative addition. The nitrogen atom of the pyridine ring inductively withdraws electron density from the C2 (ortho) and C4 (para) positions, making them more electrophilic and thus more susceptible to oxidative addition.[4] However, the C2 position is sterically hindered by the adjacent amino group. Therefore, most standard catalyst systems will show a preference for the C4 position. Unconventional C2 selectivity can sometimes be achieved but requires specific ligand control.
-
Troubleshooting & Optimization :
-
Ligand Selection is Key : To enhance selectivity for the C4 position, employ bulky, electron-rich phosphine ligands. Ligands like tBuXPhos or RuPhos increase the steric demand of the palladium catalyst, making an approach to the hindered C2 position even less favorable. In contrast, smaller ligands like PPh₃ may give poorer selectivity.[10] The development of specialized ligands has been crucial for improving the scope and efficiency of cross-coupling reactions.[11]
-
N-Protection : Protecting the aniline as an N-Boc or N-pivaloyl group can dramatically enhance selectivity. The bulky protecting group further obstructs the C2 position, strongly directing the catalyst to the C4 site.[12]
-
Reaction Temperature : Lowering the reaction temperature can often improve selectivity. A lower thermal energy provides a greater differentiation between the activation barriers for oxidative addition at C2 versus C4.
-
The following diagram illustrates a decision-making workflow for tackling this type of selectivity problem.
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I have a substrate with both a bromine and a chlorine atom (e.g., 4-bromo-2-chloroaniline). Can I perform sequential cross-couplings?
A2: Absolutely. This is an ideal scenario for sequential functionalization, leveraging the differential reactivity of the carbon-halogen bonds.
-
Mechanistic Rationale : The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more reactive toward palladium(0) oxidative addition.[9] This allows you to perform a cross-coupling reaction that selectively targets the C-Br bond while leaving the C-Cl bond untouched.
-
Experimental Protocol :
-
First Coupling (at C-Br) : Use standard, mild Suzuki or Buchwald-Hartwig conditions. A common catalyst system like Pd(OAc)₂ with a ligand such as SPhos at moderate temperatures (e.g., 80-100 °C) will typically provide excellent selectivity for the C-Br position.
-
Purification : After the first reaction is complete, it is essential to purify the mono-functionalized intermediate to remove any unreacted starting material or palladium residues.
-
Second Coupling (at C-Cl) : The remaining C-Cl bond is less reactive and requires more forcing conditions. This usually involves using a more electron-rich and sterically demanding "second-generation" biarylphosphine ligand (e.g., XPhos, RuPhos) and often higher temperatures (e.g., >100 °C) to facilitate the more difficult oxidative addition step.[11]
-
The catalytic cycle below highlights the critical oxidative addition step, which is energetically easier for C-Br than C-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Electronic and Steric Effects in Regioselective [research.amanote.com]
- 7. Investigating Steric and Electronic Effects in the Synthesis of Square Planar 6d1 Th(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Exotherms with 3-Bromo-2,4,5-trifluoroaniline
Welcome to the technical support guide for handling 3-Bromo-2,4,5-trifluoroaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on safely managing the exothermic potential of reactions involving this versatile but reactive compound. Our focus is on providing practical, field-tested insights rooted in chemical principles to ensure both the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Inherent Hazards
This section addresses fundamental questions regarding the reactivity of this compound and the nature of exothermic reactions.
Q1: Why are reactions involving this compound potentially highly exothermic?
A: The exothermic nature of many reactions with this compound stems from the powerful electron-donating amino (-NH₂) group on the aromatic ring. This group strongly activates the ring towards electrophilic aromatic substitution, leading to very fast reaction rates and a significant release of heat.[1][2] While the three fluorine atoms and the bromine atom are electron-withdrawing and do moderate this effect to an extent, the activating influence of the amino group often dominates. Reactions such as nitration, halogenation, sulfonation, and diazotization are classic examples of highly exothermic processes when performed on anilines.[1]
Q2: What defines a "thermal runaway" and what are the primary risks?
A: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[3] It occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system.[4][5] This imbalance leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop. The primary risks associated with a thermal runaway include:
-
Over-pressurization: Rapid heating of solvents can cause them to boil, generating a massive increase in pressure inside a sealed or poorly vented reactor, potentially leading to a violent rupture or explosion.[6][7]
-
Product and Reagent Decomposition: At elevated temperatures, organic molecules can decompose, often generating large volumes of gas and potentially toxic or flammable byproducts.[8] For this compound, decomposition can release hazardous gases like nitrogen oxides (NOx), carbon oxides, and hydrogen halides (HF, HBr).[8]
-
Secondary Reactions: The high temperatures achieved during a runaway can initiate unintended and often more dangerous secondary decomposition reactions.[4]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound and its reactions?
A: Due to the hazardous nature of halogenated anilines, a stringent PPE protocol is essential.[9][10]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a high risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Use chemically resistant gloves. Given that aniline can be absorbed through the skin, selecting the appropriate glove material is critical. Butyl or neoprene gloves are often recommended over standard nitrile gloves for prolonged contact.[12][13] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[12]
-
Engineering Controls: All work must be performed in a properly functioning chemical fume hood to prevent inhalation of harmful vapors.[10][13] An accessible safety shower and eyewash station are non-negotiable.[10]
Section 2: Proactive Exotherm Management & Troubleshooting
Successful and safe synthesis requires a proactive approach to thermal management. This section details key control strategies and provides a guide for troubleshooting common issues.
Core Strategies for Thermal Control
A multi-faceted approach is the most effective way to maintain control over a potentially exothermic reaction. The following decision tree illustrates the key considerations when planning your experiment.
Caption: Decision tree for proactive exotherm management.
Troubleshooting Guide
Even with careful planning, unexpected events can occur. This guide provides solutions to common problems.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Rapid Temperature Rise (>5 °C/min) | 1. Reagent addition is too fast. 2. Inadequate cooling or stirrer failure. 3. Reaction concentration is too high. | 1. Immediately stop reagent addition. 2. Add more coolant to the external bath (e.g., add dry ice to acetone). 3. If safe, add a small amount of pre-chilled solvent to dilute the reaction. 4. Prepare for an emergency quench (See Protocol 2). |
| Reaction Mixture Turns Dark Brown/Black | 1. Oxidation of the aniline.[14] 2. Localized overheating causing decomposition. 3. Presence of impurities in starting materials. | 1. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).[14] 2. Improve stirring to dissipate heat more effectively. 3. Use purified, colorless starting materials.[14] 4. Consider protecting the amino group to reduce its susceptibility to oxidation.[14] |
| Low Yield or Poor Selectivity | 1. Polysubstitution due to high reactivity.[1] 2. Insufficient cooling, allowing side reactions to occur. | 1. Reduce the reaction temperature further. 2. Slow down the rate of reagent addition. 3. For reactions like halogenation, protect the amino group as an acetanilide to ensure mono-substitution.[1][2][14] |
| Gas Evolution is More Vigorous Than Expected | 1. Onset of decomposition. 2. Reaction temperature is too high. | 1. Treat as a potential runaway. Immediately stop reagent addition and maximize cooling. 2. Ensure the reaction is not a closed system and is safely vented to a bubbler.[15] |
Section 3: Experimental Protocols & Workflows
Adherence to a validated, step-by-step protocol is the cornerstone of safe and reproducible chemistry.
Workflow for a Controlled Exothermic Reaction
The following diagram outlines the essential stages of setting up, running, and terminating a controlled exothermic reaction.
Caption: Standard workflow for a controlled exothermic process.
Protocol 1: General Setup for a Controlled Exothermic Reaction
-
Glassware Preparation: Ensure all glassware (three-neck round-bottom flask, pressure-equalizing dropping funnel, thermometer/probe adapter, condenser) is thoroughly dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment, vented through an oil bubbler. This prevents both air-sensitive reactions and oxidation of the aniline.[14]
-
Reagent Charging: Dissolve this compound in an appropriate, dry solvent within the reaction flask equipped with a magnetic stir bar or overhead stirrer.
-
Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-water for 0 °C, ice-salt for -10 to -20 °C) and allow the contents to equilibrate to the target temperature before starting any additions.
-
Reagent Addition: Charge the second reagent (e.g., brominating agent, nitrating agent) into the dropping funnel, diluted with the reaction solvent if it is a concentrated liquid or solid.
-
Initiation: Begin adding the reagent from the dropping funnel to the stirred aniline solution one drop at a time. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C of the target).[1][16]
Protocol 2: Safe Quenching and Workup Procedure
Quenching is the process of deactivating any unreacted, energetic reagents at the end of a reaction. This step can itself be exothermic and must be performed with care.[16]
-
Pre-cool the Quenching Solution: Before starting the quench, prepare and cool a separate flask containing the quenching agent (e.g., saturated sodium bisulfite for excess bromine, saturated sodium bicarbonate for acid, or simply ice-cold water).
-
Slow Transfer: Once the reaction is deemed complete by TLC or other analysis, continue cooling the reaction flask in the ice bath. Slowly transfer the reaction mixture via cannula or by pouring in a slow stream into the vigorously stirred, cooled quenching solution. Never add the quenching solution directly to the concentrated reaction mixture , as this can create dangerous localized hot spots.
-
Monitor for Gas Evolution/Exotherm: Be vigilant for signs of an exotherm or gas evolution during the quench. If observed, slow down the rate of addition immediately.[16]
-
Final Workup: Once the quench is complete and the mixture has returned to room temperature, proceed with the standard aqueous workup (e.g., extraction, washing, drying) to isolate the crude product.
Section 4: Safety and Hazard Summary
A clear understanding of the material's hazards is fundamental to safe handling.
| Hazard Identification for this compound | |
| Pictogram | GHS07 (Exclamation Mark)[17] |
| Signal Word | Warning |
| CAS Number | 2055841-42-2[17][18] |
| Molecular Formula | C₆H₃BrF₃N[18] |
| Molecular Weight | 226.00 g/mol [18] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[17] |
| Precautionary Statements | P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |
| Storage | Store in a cool, dry place (2-8°C) away from direct sunlight and incompatible materials like strong oxidizing agents.[17] |
| Decomposition Hazards | Thermal decomposition can release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. schoolofpe.com [schoolofpe.com]
- 4. iokinetic.com [iokinetic.com]
- 5. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 6. youtube.com [youtube.com]
- 7. Runaway: Explosion at T2 Laboratories - Safety Videos - Multimedia | CSB [csb.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. echemi.com [echemi.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. bloomtechz.com [bloomtechz.com]
- 14. benchchem.com [benchchem.com]
- 15. sarponggroup.com [sarponggroup.com]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 18. 2055841-42-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Technical Support Center: Scalable Synthesis and Purification of 3-Bromo-2,4,5-trifluoroaniline Derivatives
Welcome to the technical support center for the synthesis and purification of 3-Bromo-2,4,5-trifluoroaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical fluorinated building block. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its unique substitution pattern imparts desirable properties such as enhanced bioactivity and metabolic stability.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles to help you overcome common challenges in the laboratory and during scale-up.
Section 1: Overview of Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves the direct electrophilic bromination of 2,4,5-trifluoroaniline. This seemingly straightforward reaction is nuanced, and success hinges on controlling reaction conditions to ensure high regioselectivity and minimize impurity formation. The primary challenges often encountered include managing the reaction exotherm, preventing the formation of isomeric and di-brominated byproducts, and addressing product discoloration due to oxidation.
An alternative, though often more complex, route involves the reduction of a corresponding nitroaromatic precursor.[3] While effective, this guide will focus on troubleshooting the more direct bromination pathway.
Section 2: Troubleshooting Guide for Synthesis & Work-up
This section addresses specific issues encountered during the synthesis and purification in a practical question-and-answer format.
Question 1: My reaction resulted in a low yield of the desired this compound. What are the likely causes and solutions?
Low yield is a common issue that can stem from several factors throughout the experimental workflow. A systematic approach is crucial for diagnosis.
-
Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion. The electron-withdrawing effects of the fluorine atoms deactivate the aromatic ring, making the reaction slower than the bromination of simple aniline.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the full consumption of the starting material, 2,4,5-trifluoroaniline. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
-
Probable Cause 2: Poor Temperature Control. The bromination of anilines is highly exothermic.[4] An uncontrolled temperature increase can lead to the formation of undesired side products and decomposition, thereby lowering the yield of the target molecule.
-
Solution: Maintain strict temperature control, typically between 0-10°C, throughout the addition of the brominating agent.[5] This is achieved by using an ice-water or ice-salt bath and ensuring the slow, dropwise addition of the reagent. For larger-scale reactions, a reactor with efficient cooling is essential.[4]
-
-
Probable Cause 3: Product Loss During Work-up. Significant amounts of the product can be lost during the extraction and isolation phases, especially if emulsions form or if the pH of the aqueous washes is not optimal.
-
Solution: During the aqueous work-up, ensure the pH of the washes is controlled. An acidic wash can help remove any remaining unreacted aniline starting material by protonating it and making it water-soluble.[6] Be cautious, as the product itself is a weak base. Break up any emulsions by adding brine (saturated NaCl solution). Optimize extraction by performing multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
-
Question 2: My final product is contaminated with significant amounts of isomeric or di-brominated impurities. How can I improve selectivity?
The amino group is a strong activating and ortho-, para-directing group, which can lead to poor regioselectivity and over-halogenation.[7]
-
Probable Cause 1: High Reactivity of the Aniline Substrate. Despite the deactivating fluorine atoms, the -NH₂ group strongly activates the ring, making it susceptible to multiple brominations or bromination at undesired positions.[7]
-
Solution A (Stoichiometry and Controlled Addition): Use a precise molar equivalent of the brominating agent (e.g., N-Bromosuccinimide or Bromine). A slight excess of the aniline can sometimes help minimize di-bromination. The brominating agent should be added slowly and sub-surface to prevent localized high concentrations which favor side reactions.[4]
-
Solution B (Amine Group Protection): For substrates where regioselectivity is particularly challenging, a protection strategy is highly effective. The amino group can be acetylated to form an acetanilide. The acetyl group moderates the activating effect of the nitrogen, leading to a more controlled and selective bromination, primarily at the para-position to the activating group.[6] The acetyl group can then be easily removed by acid or base hydrolysis to yield the desired bromoaniline.
-
-
Probable Cause 2: Wrong Choice of Brominating Agent/Solvent. The reaction system can heavily influence selectivity.
-
Solution: N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is often a good choice for controlled bromination of anilines.[4] This system can offer better regioselectivity compared to using elemental bromine in acetic acid.
-
Question 3: The reaction mixture or final product is a dark brown or black color. What causes this and how can it be fixed?
Anilines are notoriously prone to oxidation, which results in the formation of highly colored polymeric impurities.[6]
-
Probable Cause: Oxidation. The electron-rich aniline ring and the amino group are easily oxidized by air, especially in the presence of acid or light.
-
Solution A (Prevention): Use high-purity, colorless starting materials. If your starting aniline is discolored, consider purifying it by distillation before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly prevent air oxidation.[7]
-
Solution B (Remediation): If the crude product is discolored, it can often be purified. During recrystallization, treatment with activated carbon can effectively adsorb the colored impurities.[6] A wash with an aqueous solution of a mild reducing agent like sodium bisulfite during the work-up can also help to remove some colored oxidation byproducts.
-
Section 3: Purification Troubleshooting
Question 4: I am struggling to purify the crude product. Recrystallization yields are low, and column chromatography is not giving good separation.
Purifying halogenated anilines can be challenging due to the similar polarities of the desired product and related impurities.
-
Probable Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may be too good, dissolving the product completely even when cold, or too poor, causing it to crash out of solution along with impurities.
-
Solution: Perform a systematic solvent screen. An ideal system is one where the product is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (e.g., heptane/ethyl acetate or ethanol/water) often provides the best results, allowing for fine-tuning of polarity.
-
-
Probable Cause 2: Strong Interaction with Silica Gel. Amines are basic compounds that can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This can lead to significant tailing, poor separation, and even irreversible adsorption of the product onto the column.
-
Solution A (Mobile Phase Modification): Add a small amount of a competing base, such as triethylamine (~0.1-1%) or ammonia (e.g., using a pre-mixed 7N ammonia in methanol solution as part of the mobile phase), to the eluent. This will occupy the acidic sites on the silica, allowing your product to elute with sharper peaks.[8]
-
Solution B (Alternative Stationary Phase): Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, amine-functionalized silica is commercially available and designed specifically for this purpose.[8]
-
-
Probable Cause 3: Co-elution of Isomers. Isomeric impurities often have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution: If baseline separation is not achievable, it is often more effective to address the selectivity issue in the reaction step itself (see Question 2). If isomers are still present, you may need to use a high-performance flash chromatography system with high-resolution columns or consider preparative HPLC for very high purity requirements.
-
Section 4: Experimental Protocols & Data
Protocol 1: Scalable Synthesis of this compound via NBS Bromination
This protocol is adapted from common laboratory procedures for the selective bromination of anilines.[4]
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,4,5-trifluoroaniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.0-1.05 eq) in DMF and add it dropwise to the cooled aniline solution via the addition funnel over 1-2 hours. Crucially, maintain the internal temperature below 10 °C.[4]
-
Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Washes: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove succinimide), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Summary: Synthesis Parameters
The following table summarizes typical parameters and expected outcomes for the bromination reaction.
| Parameter | Condition | Rationale / Comment |
| Substrate | 2,4,5-Trifluoroaniline | High purity, colorless starting material is essential. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine. |
| Stoichiometry | 1.0 - 1.05 eq. NBS | A slight excess may be needed, but >1.1 eq increases risk of di-bromination.[4] |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 0 - 10 °C | Critical for controlling exotherm and ensuring regioselectivity.[5] |
| Typical Yield | 75 - 90% (after purification) | Highly dependent on reaction control and work-up efficiency. |
| Purity (Post-Recrystallization) | >98% (by HPLC) | Dependent on the removal of isomeric impurities. |
Section 5: Visualization of Workflows
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree: Low Product Purity
Caption: Decision tree for addressing low product purity.
Section 6: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound? This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[9] Always handle this chemical in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing dust or fumes. In case of accidental contact, flush skin or eyes with water for at least 15 minutes and seek medical attention.[10]
Q2: How can I reliably confirm the structure and purity of my final product? A combination of analytical techniques is recommended.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹⁹F, and ¹³C NMR are essential for unambiguous structure confirmation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by quantifying the main peak area relative to impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H bonds of the amine group and the C-Br and C-F bonds.[12]
Q3: Can this synthesis be scaled to kilograms? Yes, but with critical considerations. The primary challenge in scaling up is heat management due to the exothermic nature of the bromination.[4] A glass-lined or stainless steel reactor with a cooling jacket and precise temperature control is mandatory. The slow, controlled addition of the brominating agent is even more critical at a larger scale to prevent runaway reactions. Work-up procedures may also need to be adapted, for example, by using a larger extractor for liquid-liquid separations.
Q4: My starting 2,4,5-trifluoroaniline is a solid. Does it need to be melted before dissolving in the solvent? 2,4,5-trifluoroaniline has a melting point around 38-42°C. It is typically a solid at room temperature. There is no need to melt it. It can be dissolved directly as a solid in the chosen reaction solvent (e.g., DMF) with stirring. Ensure it is fully dissolved before cooling the solution and starting the addition of the brominating agent.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Introduction: The Strategic Importance of Trifluoroanilines and Halogen Choice
An In-Depth Guide to the Reactivity of Bromo- vs. Chloro-Trifluoroanilines in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, trifluoromethylated anilines are privileged scaffolds. The trifluoromethyl (-CF₃) group, with its unique electronic properties and metabolic stability, can significantly enhance a molecule's potency, lipophilicity, and bioavailability. The synthesis of complex derivatives from these building blocks frequently relies on palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[1]
A critical decision in the strategic design of a synthetic route is the choice of the halide on the aniline ring. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-trifluoroanilines in key cross-coupling reactions. While aryl bromides are traditionally favored for their higher reactivity, advances in catalyst technology have increasingly enabled the use of more cost-effective and abundant aryl chlorides. Understanding the fundamental differences in their performance, supported by experimental insights, is paramount for researchers aiming to optimize their synthetic endeavors.
The Mechanistic Basis of Reactivity: Why Bromides Typically React Faster
The generally observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[2] This hierarchy is primarily dictated by the kinetics of the oxidative addition step, which is frequently the rate-determining stage of the catalytic cycle.[2][3][4] In this crucial step, the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) complex.
Two principal factors govern the facility of this step:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average BDE for a C-Br bond is approximately 276-285 kJ/mol, whereas for a C-Cl bond, it is significantly higher at 327-339 kJ/mol.[5][6][7] Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for the oxidative addition.
-
Kinetics and Polarizability: The rate of oxidative addition is faster for aryl bromides than for aryl chlorides.[2] The C-Br bond's greater polarizability facilitates a more effective interaction with the electron-rich Pd(0) center, further accelerating the insertion process.[2] For particularly challenging substrates like aryl chlorides, the reaction often proceeds through a highly reactive, monoligated Pd(0) species, which is favored by the use of bulky phosphine ligands.[8]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Performance in Key Cross-Coupling Reactions
The trifluoromethyl group is strongly electron-withdrawing, which generally enhances the rate of oxidative addition for both bromo- and chloro-substrates compared to their non-fluorinated analogs.[9] However, the intrinsic reactivity difference between the C-Br and C-Cl bonds remains a dominant factor.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures.[3][10] When comparing halo-trifluoroanilines, the bromo-derivative consistently demonstrates superior reactivity, often allowing for milder reaction conditions.
| Feature | Bromo-Trifluoroaniline | Chloro-Trifluoroaniline | Rationale & Comments |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | Chloro-substrates require more active pre-catalysts. |
| Typical Ligand | PPh₃, P(t-Bu)₃ | Buchwald ligands (SPhos, XPhos), NHCs | Bulky, electron-rich ligands are essential to activate the C-Cl bond.[4][11] |
| Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl cleavage.[12] |
| Reaction Time | 4-12 hours | 12-24 hours | Slower oxidative addition for chlorides necessitates longer reaction times. |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher catalyst loading is often required for challenging chloro-substrates. |
| Yield | Generally >85% | Variable (60-95%) | Yields for chlorides are highly dependent on optimized catalyst/ligand systems. |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful tool for synthesizing complex arylamines, a common motif in pharmaceuticals.[13][14] The choice of halide significantly impacts the efficiency of C-N bond formation.
| Feature | Bromo-Trifluoroaniline | Chloro-Trifluoroaniline | Rationale & Comments |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Both benefit from modern catalyst systems. |
| Typical Ligand | BINAP, Xantphos | Josiphos-type, Buchwald ligands (e.g., RuPhos) | Bidentate and sterically hindered ligands are crucial for preventing side reactions and promoting C-Cl activation.[14] |
| Base | NaOt-Bu, K₃PO₄ | LHMDS, K₂CO₃ | Stronger, non-nucleophilic bases are often employed. |
| Temperature | 90-110 °C | 100-130 °C | The trend of requiring higher temperatures for chlorides persists. |
| Yield | High to excellent | Good to high | Modern ligands have greatly improved the success rate for aryl chlorides.[15] |
Sonogashira Coupling (C-C sp²-sp Bond Formation)
The Sonogashira coupling provides access to valuable arylalkyne structures.[16][17] The reactivity hierarchy of aryl halides is particularly pronounced in this transformation.
| Feature | Bromo-Trifluoroaniline | Chloro-Trifluoroaniline | Rationale & Comments |
| Co-catalyst | CuI (often required) | CuI (essential) | The copper co-catalyst plays a key role in the catalytic cycle.[17] |
| Ligand | PPh₃ | More specialized phosphines or NHCs | C-Cl bond activation is the primary challenge. |
| Temperature | 60-90 °C | 80-120 °C | Aryl chlorides are notoriously difficult substrates for Sonogashira coupling.[16] |
| Reaction Time | 2-8 hours | 12-36 hours | The reaction can be sluggish with chloro-substrates. |
| Yield | Good to excellent | Low to moderate | Achieving high yields with chloro-trifluoroanilines can be challenging and requires significant optimization. |
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we provide two representative protocols for a Suzuki-Miyaura coupling reaction.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Solved B. The bond dissociation energies for C-F, C-Cl, and | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
The Strategic Advantage of 3-Bromo-2,4,5-trifluoroaniline in Modern Drug Discovery: A Comparative Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the judicious selection of starting materials and intermediates is paramount to the successful development of novel therapeutics. Among the myriad of building blocks available to medicinal chemists, halogenated anilines have carved out a significant niche, particularly in the synthesis of kinase inhibitors for oncology. This guide provides an in-depth technical comparison of 3-Bromo-2,4,5-trifluoroaniline against other halogenated anilines, offering insights into its unique properties and strategic applications. We will delve into the rationale behind its use, supported by experimental data from relevant case studies, and provide detailed protocols for its application and evaluation.
The Privileged Role of Halogenated Anilines in Kinase Inhibition
The aniline moiety is a cornerstone in the design of numerous kinase inhibitors, primarily due to its ability to form a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The introduction of halogens onto the aniline ring is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine, with its small size and high electronegativity, can enhance binding affinity, improve metabolic stability, and modulate pKa.[1] Bromine, a larger and more polarizable halogen, can also form halogen bonds and serves as a crucial handle for further synthetic modifications through cross-coupling reactions.[2]
The strategic placement of multiple halogen substituents, as seen in this compound, offers a unique combination of these effects, providing a powerful tool for fine-tuning the properties of a drug candidate.
This compound: A Unique Profile of Reactivity and Bioactivity
This compound (CAS RN 2055841-42-2) is a specialized organic compound with a molecular formula of C₆H₃BrF₃N and a molecular weight of 225.99 g/mol .[3] Its highly fluorinated ring contributes to increased stability and can significantly influence the electronic environment of the aniline, thereby affecting its reactivity and the biological activity of its derivatives.[3] The presence of the bromine atom provides a versatile site for synthetic elaboration, allowing for the introduction of additional molecular complexity.
While direct comparative studies showcasing this compound against a wide array of other halogenated anilines in a single drug development program are not abundant in publicly available literature, we can infer its potential advantages by examining structurally similar compounds and the well-documented principles of medicinal chemistry. The multi-halogen substitution pattern is designed to confer a unique balance of lipophilicity, metabolic stability, and binding interactions.
Case Study: Foretinib - A Multi-Kinase Inhibitor Derived from a Halogenated Aniline
To illustrate the power of polysubstituted anilines in kinase inhibitor design, we will examine the case of Foretinib (GSK1363089). Although not derived from this compound itself, its synthesis from a structurally related difluoroaniline highlights the strategic advantages of this class of compounds. Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RON.[2][4]
The chemical structure of Foretinib features a quinoline core linked to a 2-fluoro-4-substituted phenoxy group, which is in turn derived from a difluoroaniline precursor. This substitution pattern is crucial for its potent and selective inhibitory activity.[2]
Comparative Efficacy Data of Foretinib
The following table summarizes the inhibitory activity of Foretinib against key kinase targets, demonstrating its potency.
| Kinase Target | IC₅₀ (nM) |
| c-Met | 1.3 |
| KDR (VEGFR2) | 0.4 |
| Ron | 5.0 |
| Flt-1 (VEGFR1) | 10.0 |
| Flt-4 (VEGFR3) | 3.0 |
| Kit | 1.8 |
| Axl | 0.6 |
Data sourced from preclinical studies.[4]
These low nanomolar IC₅₀ values underscore the effectiveness of the halogenated aniline-derived moiety in achieving high-potency kinase inhibition. Preclinical studies have shown that Foretinib effectively blocks tumor growth and metastasis in various cancer models.[4][5]
The Influence of Halogenation on Pharmacokinetics
The introduction of fluorine atoms, as seen in the precursor to Foretinib and in our topic compound, this compound, is a widely used strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.[6] Halogenation can block sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved bioavailability.[7][8]
| Compound | Bioavailability (%) | Half-life (hours) | Primary Metabolism |
| Gefitinib | ~60 | ~48 | CYP3A4, CYP2D6 |
| Erlotinib | ~60 | ~36 | CYP3A4, CYP1A2 |
| Lapatinib | Low (variable) | ~24 | CYP3A4 |
This table provides a general comparison of related kinase inhibitors to illustrate the impact of the overall molecular structure, including the aniline moiety, on pharmacokinetics.[7][8]
Experimental Protocols
To provide a practical context for the application of halogenated anilines in drug discovery, we present detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative biological assay.
Synthesis of a 4-Anilinoquinazoline Intermediate
This protocol describes a general method for the N-arylation of a 4-chloroquinazoline with a halogenated aniline, a key step in the synthesis of many kinase inhibitors.
Objective: To synthesize a 4-(halogenated anilino)quinazoline derivative.
Materials:
-
4-chloro-6,7-dimethoxyquinazoline
-
This compound (or other desired halogenated aniline)
-
Isopropanol
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add the desired halogenated aniline (1.1 eq).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(halogenated anilino)quinazoline.
Caption: Synthetic scheme for the preparation of a 4-anilinoquinazoline.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Objective: To quantify the inhibitory potency of a synthesized compound.
Materials:
-
Recombinant human kinase enzyme (e.g., c-Met, VEGFR2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), [γ-³³P]-ATP
-
Kinase reaction buffer
-
Test compound dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant kinase, the specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by the addition of radiolabeled ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by the addition of phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a highly valuable and strategically important building block in modern drug discovery. Its unique substitution pattern of a bromine atom and multiple fluorine atoms on the aniline ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. By leveraging the principles of halogenation to enhance binding affinity, improve metabolic stability, and provide a handle for further synthetic diversification, researchers can accelerate the development of novel and effective therapeutics, particularly in the field of oncology. The comparative analysis with other halogenated anilines, exemplified by the case of Foretinib, underscores the potential of such polysubstituted anilines to yield potent and selective kinase inhibitors. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of compounds derived from this promising class of intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Bromo-2,4,5-trifluoroaniline Reaction Products by NMR Spectroscopy
For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. In the synthesis of highly substituted aromatic compounds, such as 3-Bromo-2,4,5-trifluoroaniline, the potential for isomeric impurities necessitates a robust and multi-faceted analytical approach. Reaction conditions that are designed to be highly regioselective can still yield minor isomers, which may have profoundly different biological activities or downstream reactivity.
This guide provides an in-depth technical comparison of analytical strategies for validating the structure of this compound, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only how to confirm the target structure but also how to differentiate it from plausible alternatives, thereby ensuring the integrity of your research. This is not merely a listing of techniques but a field-proven workflow designed for confident structural elucidation.
The Analytical Challenge: Why Unambiguous Confirmation is Critical
The synthesis of this compound, often via the bromination of 2,4,5-trifluoroaniline, is intended to direct the bromine atom to the C3 position. However, minor deviations in reaction conditions or the inherent electronic nature of the substituted ring can lead to the formation of other isomers, such as 6-Bromo-2,4,5-trifluoroaniline. Distinguishing between these isomers is non-trivial, as they share the same mass and elemental composition. It is their precise atomic connectivity that defines their chemical identity, a challenge perfectly suited for NMR spectroscopy.
The Primary Tool: Multinuclear and Multidimensional NMR
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution.[1][2][3][4] For a molecule like this compound, which contains ¹H, ¹³C, and ¹⁹F nuclei, a multinuclear approach is essential.
-
¹H NMR: Provides information about the number and electronic environment of protons.
-
¹⁹F NMR: Offers a significantly wider chemical shift range than ¹H NMR, making it exceptionally sensitive to subtle differences in the fluorine environments.[5][6] The analysis of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants is critical for determining the substitution pattern.[6][7]
-
¹³C NMR: Reveals the number of unique carbon environments and, through coupling with fluorine (¹³C-¹⁹F), provides further confirmation of the molecular framework.
The true power of NMR, however, is realized through two-dimensional (2D) experiments, which reveal correlations between nuclei and allow us to piece the structure together like a puzzle.[8][9][10]
A Comparative Analysis: Differentiating 3-Bromo vs. 6-Bromo Isomers
To illustrate the validation process, we will compare the predicted NMR data for our target compound, This compound (Isomer A) , with a potential side-product, 6-Bromo-2,4,5-trifluoroaniline (Isomer B) .
| NMR Experiment | Isomer A: this compound | Isomer B: 6-Bromo-2,4,5-trifluoroaniline | Rationale for Differentiation |
| ¹H NMR | One signal for H-6. Expected to be a doublet of doublets of doublets (ddd) due to coupling with F-2, F-4, and F-5. | One signal for H-3. Expected to be a doublet of doublets (dd) due to coupling with F-2 and F-4. | The multiplicity of the single aromatic proton signal is a key differentiator. The number of fluorine atoms it "sees" (couples to) is different in each isomer. |
| ¹⁹F NMR | Three distinct signals for F-2, F-4, and F-5. Each will show complex splitting due to F-F and H-F couplings. | Three distinct signals for F-2, F-4, and F-5. The chemical shifts and coupling patterns will differ significantly from Isomer A. | The chemical shift of each fluorine is highly sensitive to its neighbors. The presence of an adjacent bromine (in Isomer A, for F-2 and F-4) versus an adjacent amine (in Isomer B, for F-2) will cause a noticeable shift. F-F coupling constants are also diagnostic of their relative positions (ortho, meta, para). |
| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon bearing bromine (C-3) will have a characteristic chemical shift. All fluorinated carbons will appear as doublets due to ¹JCF coupling. | Six distinct signals for the aromatic carbons. The carbon bearing bromine (C-6) will have a different chemical shift compared to C-3 in Isomer A. | The chemical shifts of the carbons, particularly the brominated and aminated carbons, provide a direct fingerprint of the substitution pattern. |
| HMBC (¹H-¹³C) | The H-6 proton will show correlations to C-2, C-4, and C-5 over two to three bonds. Crucially, it will show a ³J correlation to the brominated carbon (C-3). | The H-3 proton will show correlations to C-2, C-4, and C-5. It will NOT show a correlation to the brominated carbon (C-6), but will likely show a correlation to the aminated carbon (C-1). | This experiment is arguably the most definitive. It directly maps the long-range connectivity between the sole proton and the carbon skeleton, unambiguously locating the positions of the substituents relative to the proton.[8][11] |
Experimental Protocols for Unambiguous Validation
The following protocols represent a self-validating workflow. Each step provides data that must be consistent with the data from all other steps for a structure to be considered confirmed.
Sample Preparation
-
Dissolve approximately 10-15 mg of the purified reaction product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.[2]
-
The choice of solvent is important; for anilines, DMSO-d₆ can be useful for observing the -NH₂ protons, which exchange more slowly than in CDCl₃.
NMR Data Acquisition Workflow
Caption: A typical NMR workflow for structural elucidation.
-
Step 1: ¹H NMR: Acquire a standard proton spectrum. This provides the first look at the number of proton environments and their couplings.
-
Step 2: ¹⁹F and ¹H-decoupled ¹⁹F NMR: Acquire a standard fluorine spectrum, followed by a proton-decoupled version. The decoupled spectrum simplifies the fluorine signals to reveal only F-F couplings, which is crucial for assigning the fluorine network.[7]
-
Step 3: ¹³C and DEPT-135 NMR: Acquire a proton-decoupled carbon spectrum to see all unique carbons. A DEPT-135 experiment is then run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Step 4: ¹H-¹H COSY: While less critical for this specific molecule with only one aromatic proton, a COSY (Correlation Spectroscopy) experiment is standard practice to confirm all proton-proton couplings within the molecule.[8]
-
Step 5: ¹H-¹³C HSQC: Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton with the carbon it is directly attached to, providing definitive C-H bond information.[11]
-
Step 6: ¹H-¹³C HMBC: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, revealing the overall carbon skeleton and the placement of substituents.[8][11]
Orthogonal Validation: Comparing NMR with Alternative Techniques
Caption: The logical relationship between different analytical techniques.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing the molecular weight and elemental formula (via high-resolution MS).
-
Why it's used: To confirm that the product has the correct molecular formula (C₆H₃BrF₃N). Crucially, the presence of a bromine atom is easily identified by the characteristic M+2 isotopic pattern, where two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) are separated by two mass units.[12][13]
-
Limitation: MS cannot distinguish between isomers, as they have the same molecular formula.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Examine the molecular ion region for the characteristic 1:1 ratio doublet peak confirming the presence of one bromine atom.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule, which are characteristic of specific functional groups.
-
Why it's used: To quickly confirm the presence of the aniline functional group. Primary aromatic amines show two characteristic N-H stretching bands between 3300-3500 cm⁻¹ and a strong C-N stretching band around 1250-1335 cm⁻¹.[14][15][16]
-
Limitation: While useful for functional group identification, IR spectroscopy provides little information about the overall substitution pattern of the aromatic ring and cannot reliably distinguish between the target isomers.
Protocol:
-
Place a small amount of the solid sample on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Identify the characteristic N-H and C-N stretching frequencies.
Single-Crystal X-ray Crystallography
-
Principle: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The diffraction pattern can be used to calculate the precise three-dimensional position of every atom in the molecule.
-
Why it's used: It is considered the "gold standard" for structural determination, providing an unambiguous and absolute structure.[17][18][19]
-
Limitation: The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound, which can be difficult and time-consuming.[20]
Conclusion
The structural validation of this compound, and indeed any synthetic product, is a process of accumulating consistent, corroborating evidence. While rapid screening by MS and IR can confirm the molecular formula and key functional groups, they are insufficient for isomer differentiation. A logical, multi-dimensional NMR approach, beginning with simple 1D spectra and culminating in 2D correlation experiments like HMBC, provides the definitive evidence of atomic connectivity in solution. By systematically applying this workflow, researchers can have the utmost confidence in their material's structural integrity, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. azom.com [azom.com]
- 7. magritek.com [magritek.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tutorchase.com [tutorchase.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azolifesciences.com [azolifesciences.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Guide to Purity Assessment of 3-Bromo-2,4,5-trifluoroaniline Derivatives by LC-MS
<
For researchers, medicinal chemists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring safety and efficacy. The title compound class, 3-Bromo-2,4,5-trifluoroaniline and its derivatives, are vital building blocks in the synthesis of numerous pharmaceutical and agrochemical agents. Their complex substitution pattern, featuring both bromine and multiple fluorine atoms, presents unique analytical challenges. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques for the critical task of purity and impurity profiling of these halogenated anilines.
The Imperative for Rigorous Purity Analysis
The identification and quantification of impurities in pharmaceutical development is not merely a quality control exercise; it is a regulatory necessity mandated by bodies like the International Council for Harmonisation (ICH).[1] Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[2] Given that even structurally similar impurities can exhibit different pharmacological or toxicological profiles, their unambiguous identification is compulsory.[1][3] For halogenated compounds like this compound derivatives, potential impurities could include isomers, over- or under-halogenated species, or products of nucleophilic substitution.[3][4]
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the principal technique for impurity analysis due to its exceptional sensitivity and selectivity.[5][6] It couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass-resolving power of mass spectrometry, allowing for the detection and identification of trace-level impurities, often in complex matrices.[5]
The Causality Behind the Method: Why LC-MS Excels
The strength of LC-MS lies in its two-dimensional approach. The liquid chromatography front-end separates the main compound from its impurities based on their physicochemical properties (e.g., polarity, size). The mass spectrometer then provides two crucial pieces of information for each separated component: its molecular weight and, through fragmentation (MS/MS), structural details.[7] This combination is particularly potent for halogenated compounds. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a clear signature in the mass spectrum, aiding in the identification of bromine-containing impurities.[3]
Experimental Workflow: A Self-Validating LC-MS Protocol
A robust analytical method must be self-validating, meaning its performance characteristics are well-defined and reproducible. The following protocol for the analysis of a hypothetical this compound derivative is designed with this principle in mind, adhering to ICH validation guidelines.[8][9]
Step 1: Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound derivative. Dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[10]
-
Working Solution: Further dilute the stock solution to a concentration of approximately 10 µg/mL for analysis. The goal is to avoid detector saturation by the main peak while ensuring that impurities at the 0.1% level are detectable.[10]
Step 2: LC-MS Conditions
The choice of chromatographic conditions and mass spectrometer settings is critical for achieving optimal separation and sensitivity.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II LC or equivalent | Provides high pressure capabilities for use with small particle size columns, leading to higher resolution and faster analysis times. |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) | C18 is a versatile stationary phase that provides good retention and separation for a wide range of moderately polar compounds like anilines.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the aniline moiety, leading to better peak shape and improved ionization efficiency in positive ion mode ESI.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, offering good elution strength and UV transparency.[1] |
| Gradient | 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate. | A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure that late-eluting, non-polar impurities are washed from the column.[10] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time with separation efficiency.[1] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency, and can help sharpen peaks.[1] |
| Injection Vol. | 1-5 µL | Kept small to prevent column overload and peak distortion.[10] |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent | A tandem mass spectrometer allows for both full scan analysis to find unknown impurities and targeted MS/MS experiments for structural confirmation.[11] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules like anilines, minimizing fragmentation in the source.[12] Positive mode is chosen as the basic aniline nitrogen is readily protonated.[13] |
| Scan Range | m/z 100-500 | A wide enough range to encompass the parent compound and potential dimeric or other higher mass impurities. |
| MS/MS | Collision-induced dissociation (CID) on impurity peaks | Fragmentation of impurity ions provides structural information, aiding in their identification.[7] |
Step 3: Data Analysis
-
Peak Identification: Process the acquired data to identify peaks corresponding to the main component and any impurities.[10]
-
Mass Spectrum Examination: Examine the mass spectrum of each impurity peak to determine its molecular weight and check for the characteristic bromine isotopic pattern.[10][14]
-
Structural Elucidation: Utilize tandem mass spectrometry (MS/MS) to obtain fragment ion information for structural elucidation of unknown impurities.[10]
Visualizing the Workflow
Caption: Figure 1. Experimental workflow for LC-MS purity analysis.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | High sensitivity and selectivity.[5] Provides molecular weight and structural information.[7] Wide applicability to non-volatile and thermally labile compounds.[15] | Higher cost and complexity.[16] Signal response can be dependent on ionization efficiency.[2] | Comprehensive impurity profiling, identification of unknowns, and quantification of trace-level impurities.[17] |
| HPLC-UV | Separation by liquid chromatography, detection by UV-Vis absorbance. | Robust, reliable, and cost-effective.[2] Excellent for quantification of known impurities with chromophores.[18] | Requires impurities to have a UV chromophore.[18] Co-eluting impurities can be missed.[2] Provides no molecular weight or structural information. | Routine quality control, assay determination, and quantification of known, UV-active impurities.[19] |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Excellent for volatile and thermally stable compounds. High resolution and sensitivity for small molecules.[20] | Not suitable for non-volatile or thermally labile compounds.[21] May require derivatization for polar compounds like anilines. | Analysis of volatile impurities, residual solvents, or thermally stable starting materials.[21] |
In-Depth Comparison
LC-MS vs. HPLC-UV: The primary advantage of LC-MS over HPLC-UV is the wealth of information provided by the mass spectrometer. While HPLC-UV can quantify impurities, it cannot identify them without a reference standard.[2] LC-MS, on the other hand, can provide the molecular weight of an unknown impurity, which is a critical first step in its identification.[22] For low-level impurities, MS detection is often more sensitive than UV detection.[7] However, for accurate quantification, HPLC-UV is sometimes preferred because its response is generally more uniform across different compounds (assuming similar chromophores), whereas MS signal intensity can vary significantly with the ionization efficiency of each analyte.[2][18]
LC-MS vs. GC-MS: The choice between LC-MS and GC-MS is primarily dictated by the volatility and thermal stability of the analyte.[5] this compound and its derivatives are generally amenable to GC-MS analysis.[20] However, many potential impurities or degradation products, particularly larger molecules formed through side reactions, may not be sufficiently volatile or stable for GC analysis.[15] LC-MS is far more versatile for a broad range of potential impurities without the need for derivatization.[16]
Visualizing the Comparison
Caption: Figure 2. Comparison of analytical techniques.
Conclusion and Future Outlook
For the comprehensive purity assessment of this compound derivatives, LC-MS stands out as the most powerful and informative technique. Its ability to separate, detect, and provide structural information on a wide range of potential impurities is unmatched by HPLC-UV or GC-MS alone. While HPLC-UV remains a valuable tool for routine quality control and GC-MS is effective for analyzing volatile components, a robust impurity profiling strategy should be centered around a validated LC-MS method. This ensures not only compliance with regulatory expectations but also a deeper understanding of the chemical entity, ultimately contributing to the development of safer and more effective products.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. emerypharma.com [emerypharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 16. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 17. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. iltusa.com [iltusa.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Amination of 3-Bromo-2,4,5-trifluoroaniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex arylamines is a cornerstone of modern medicinal chemistry. The 3-amino-2,4,5-trifluorophenyl moiety is a key structural motif in a range of pharmaceutically active compounds, and its synthesis often relies on the robust and versatile Buchwald-Hartwig amination. The choice of palladium catalyst is paramount to the success of this transformation, directly influencing yield, reaction time, and functional group tolerance. This guide provides an in-depth comparative analysis of three classes of palladium catalysts for the amination of 3-Bromo-2,4,5-trifluoroaniline, supported by representative experimental data and mechanistic insights.
The Significance of Catalyst Selection in C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] The electron-deficient nature of the this compound substrate, due to the presence of multiple fluorine atoms, presents a unique challenge. These electron-withdrawing groups can influence the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle. Therefore, a judicious choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for an efficient reaction.
This guide will compare three distinct catalyst systems, each representing a different generation and type of ligand architecture:
-
System 1: The Workhorse Bidentate Phosphine: A catalyst based on Xantphos , a classic chelating bisphosphine ligand known for its stability and broad applicability.
-
System 2: The High-Activity Monodentate Biaryl Phosphine: A catalyst featuring RuPhos , a bulky, electron-rich monodentate biaryl phosphine ligand designed for high turnover numbers and rates.
-
System 3: The Robust N-Heterocyclic Carbene (NHC): A catalyst incorporating an N-Heterocyclic Carbene (NHC) ligand, such as IPr, which offers a distinct electronic profile and high thermal stability.
Mechanistic Considerations: The Role of the Ligand
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the steric and electronic properties of its supporting ligand.[2] The ligand influences every step of the catalytic cycle, from the initial oxidative addition of the aryl bromide to the final reductive elimination of the desired arylamine.
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition"]; "Pd(II)_Complex" [fillcolor="#FBBC05", label="Ar-Pd(II)-Br(L)"]; "Ligand_Exchange" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Amine Coordination\n & Deprotonation"]; "Amido_Complex" [fillcolor="#FBBC05", label="Ar-Pd(II)-NR'R''(L)"]; "Reductive_Elimination" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive Elimination"]; "Product" [shape=ellipse, fillcolor="#FFFFFF", label="Ar-NR'R''"]; "Catalyst_Regeneration" [shape=plaintext, label=""];
"Pd(0)L" -> "Oxidative_Addition" [label="+ Ar-Br"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Ligand_Exchange" [label="+ HNR'R'', + Base"]; "Ligand_Exchange" -> "Amido_Complex"; "Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L" [style=dashed, label="Catalyst\nRegeneration"]; } Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Xantphos , with its wide bite angle, forms a stable, chelated palladium complex. This stability can be advantageous in preventing catalyst decomposition, especially at elevated temperatures.[3] However, the formation of a coordinatively saturated intermediate can sometimes slow down the rate-limiting reductive elimination step.
In contrast, bulky monodentate biaryl phosphine ligands like RuPhos promote the formation of a more reactive, monoligated palladium species.[4] This can accelerate both the oxidative addition and, crucially for electron-deficient substrates, the reductive elimination step. Theoretical studies have shown that for some systems, the rate-limiting step can shift from oxidative addition to reductive elimination depending on the ligand.[5]
NHC ligands are strong sigma-donors, which can facilitate the oxidative addition step.[6] Their robust bond to the palladium center also imparts high thermal stability to the catalyst, making them suitable for challenging couplings that require high temperatures.[7]
Comparative Performance Data
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| System 1 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | 85-95 |
| System 2 | RuPhos Pd G3 | - | K₃PO₄ | tBuOH | 80 | 4-8 | >95 |
| System 3 | [Pd(IPr)(cin)Cl] | - | K₃PO₄ | Dioxane | 110 | 6-12 | 90-98 |
Note: Yields are representative and can vary depending on the specific amine, reaction scale, and purity of reagents.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the amination of this compound with a representative secondary amine, morpholine, for each of the three catalyst systems.
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Setup" [fillcolor="#FBBC05", label="Reaction Setup\n(Inert Atmosphere)"]; "Reagents" [fillcolor="#FFFFFF", label="Add Aryl Bromide,\nBase, Pd Precursor, Ligand"]; "Solvent" [fillcolor="#FFFFFF", label="Add Anhydrous Solvent"]; "Amine" [fillcolor="#FFFFFF", label="Add Amine"]; "Reaction" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Heat and Stir"]; "Workup" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reaction Work-up"]; "Purification" [fillcolor="#FBBC05", label="Purification\n(e.g., Column Chromatography)"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="End"];
"Start" -> "Setup"; "Setup" -> "Reagents"; "Reagents" -> "Solvent"; "Solvent" -> "Amine"; "Amine" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "End"; } Caption: A generalized workflow for the palladium-catalyzed amination experiments.
Protocol 1: Xantphos-Based Catalyst System
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: RuPhos-Based Catalyst System
Materials:
-
This compound
-
Morpholine
-
RuPhos Pd G3 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tert-butanol (tBuOH)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and RuPhos Pd G3 (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous tert-butanol (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress.
-
Follow the work-up and purification procedure as described in Protocol 1.
Protocol 3: NHC-Based Catalyst System
Materials:
-
This compound
-
Morpholine
-
[Pd(IPr)(cin)Cl] precatalyst
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and [Pd(IPr)(cin)Cl] (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 6-12 hours, monitoring the reaction progress.
-
Follow the work-up and purification procedure as described in Protocol 1.
Concluding Remarks and Future Outlook
The choice of palladium catalyst for the amination of this compound has a profound impact on the reaction's efficiency. For general reliability and good yields, the Xantphos-based system is a solid choice, benefiting from the stability of the chelating ligand. For reactions where speed and high turnover are critical, the RuPhos-based catalyst is often superior, though it may be more sensitive to substrate impurities. The NHC-ligated catalyst provides a robust and thermally stable option, particularly useful for challenging substrates that require higher reaction temperatures.
The ongoing development of new ligands and precatalysts continues to expand the capabilities of the Buchwald-Hartwig amination. As our understanding of the subtle interplay between ligand architecture, substrate electronics, and reaction mechanism deepens, we can expect even more efficient and selective catalysts to emerge, further empowering the synthesis of novel molecules for drug discovery and materials science.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-2,4,5-trifluoroaniline
A Senior Application Scientist's Guide for Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic construction of carbon-carbon bonds on complex aromatic scaffolds is paramount. 3-Bromo-2,4,5-trifluoroaniline stands as a particularly valuable, yet challenging, building block. Its trifluorinated ring offers unique electronic properties beneficial for modulating pharmacokinetics, while the bromo- and amino- functionalities serve as versatile synthetic handles. However, the combination of strong electron-withdrawing groups and steric hindrance around the C-Br bond demands a carefully considered cross-coupling strategy.
This guide provides an in-depth, head-to-head comparison of two powerhouse palladium-catalyzed reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of this specific substrate. We will move beyond simple procedural lists to explore the mechanistic nuances, practical challenges, and strategic considerations that guide the choice between these indispensable synthetic tools.
The Substrate: Understanding the Reactivity of this compound
The unique substitution pattern of this compound dictates its reactivity in cross-coupling reactions.
-
Electronic Effects: The three fluorine atoms are potent electron-withdrawing groups. This electronic deficit on the aromatic ring enhances the electrophilicity of the carbon-bromine bond, which is expected to facilitate the rate-determining oxidative addition step in the catalytic cycle for both Suzuki and Stille reactions.[1]
-
Steric Effects: The fluorine atom at the C4 position is ortho to the bromine atom, creating significant steric hindrance at the reaction site. This steric clash can impede the approach of the bulky palladium catalyst, potentially requiring specialized, sterically demanding ligands to achieve efficient coupling.[2][3][4]
Mechanistic Overview: The Catalytic Cycles
At their core, both the Suzuki and Stille couplings follow a similar three-step catalytic cycle involving a Palladium(0)/Palladium(II) redox couple. However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
In the Suzuki coupling , a base is essential to activate the organoboron reagent (a boronic acid or ester) into a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II) intermediate.[5]
Caption: Catalytic cycle of the Stille coupling.
The Stille coupling utilizes a neutral organostannane reagent that does not require activation by a base.[6][7] The transmetalation step can be slower but is often accelerated by additives like copper(I) iodide (CuI) or lithium chloride (LiCl).[6][8][9]
Performance Deep Dive: A Head-to-Head Analysis
The choice between Suzuki and Stille coupling is not merely academic; it has profound practical implications for yield, purity, scalability, and safety.
Table 1: At-a-Glance Comparison of Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Reagent Toxicity | Generally low, considered "greener"[10] | High toxicity of organotin reagents[7][9] |
| Byproducts | Boron-based, often water-soluble and easily removed[10] | Tin-based, toxic and often difficult to remove completely[8][10] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, K₃PO₄)[5] | Often proceeds under neutral conditions; additives (CuI, LiCl) are common[8][10] |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups and acidic protons[11] | Excellent and very broad, a key advantage for sensitive substrates[12][13] |
| Steric Hindrance | Can be challenging; requires highly active, bulky ligands[4] | Often more tolerant of steric hindrance[14] |
Reactivity and Yields
For an electron-deficient substrate like this compound, both reactions benefit from an accelerated oxidative addition step. However, steric hindrance from the ortho-fluorine presents a common challenge. In a direct comparison, the Stille reaction can sometimes outperform the Suzuki coupling for sterically demanding substrates, providing higher yields where the Suzuki coupling might stall.[14] This is often attributed to the different geometries and mechanisms of the transmetalation step.
Toxicity and Process Safety: The Deciding Factor
This is the most significant point of divergence. Organoboron reagents are generally considered to have low toxicity. In contrast, organostannanes are highly toxic, volatile, and pose significant health risks, requiring stringent handling protocols.[7][9] For pharmaceutical applications, where residual heavy metal content is strictly regulated, the presence of tin is a major liability. The removal of tin byproducts to parts-per-million (ppm) levels is a non-trivial and often costly purification challenge.[8]
Workup and Purification
The downstream processing for these two reactions is vastly different.
-
Suzuki: The boronic acid byproducts are typically converted to water-soluble borates, which can be easily removed with a simple aqueous wash.[10] Standard silica gel chromatography is usually sufficient for final purification.
-
Stille: The removal of stoichiometric organotin byproducts (e.g., Bu₃SnBr) is notoriously difficult due to their lipophilic nature. A standard protocol involves treating the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF) that can be filtered off.[15] However, this process is not always completely effective, and multiple chromatographic steps or specialized purification techniques may be required to meet pharmaceutical-grade purity standards.
Quantitative Performance Data
While direct comparative studies on this compound are not extensively published, we can extrapolate from data on structurally related, challenging bromoanilines to establish performance benchmarks.
Table 2: Representative Experimental Data for Coupling of Challenging Bromoanilines
| Reaction | Aryl Halide | Coupling Partner | Catalyst System (mol%) | Base / Additive | Solvent | Time (h) | Yield (%) | Reference |
| Suzuki | o-Bromoaniline | Phenylboronic acid pinacol ester | cataCXium A Pd G3 (5) | K₃PO₄ | Dioxane/H₂O | 18 | 91 | [16] |
| Suzuki | 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [1] |
| Stille | Aryl Bromide | Aryl Stannane | Pd(PPh₃)₄ (5) | - | DMF | 2.5 | >95 | [8] |
| Stille | Aryl Iodide | Vinyl Stannane | Pd₂(dba)₃, AsPh₃ | CuI | DMF | - | 55 | [8] |
Note: The data illustrates that high yields are achievable for unprotected anilines using modern Suzuki catalyst systems. Stille couplings are also highly efficient, often under neutral conditions.
Field-Proven Experimental Protocols
The following protocols are generalized starting points for the coupling of this compound and will likely require optimization.
Caption: Generalized experimental workflow comparison.
Protocol 1: Suzuki-Miyaura Coupling
This protocol utilizes a modern catalyst system designed for challenging, unprotected anilines.[16]
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as Dioxane/Water (5:1 ratio, 0.1 M concentration).
-
Catalyst Addition: Add the palladium catalyst (e.g., cataCXium® A Pd G3, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 70-100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol incorporates additives to promote the reaction and a critical workup step for tin removal.[6][8][15]
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), copper(I) iodide (CuI, 10-20 mol%), and lithium chloride (LiCl, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (0.1 M). Add the organostannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1-1.2 eq.) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-18 hours. Monitor progress by TLC or LC-MS.
-
Workup (Critical Step): Cool the reaction to room temperature. Dilute with ethyl acetate and pour the mixture into a separate flask containing a saturated aqueous solution of potassium fluoride (KF). Stir this two-phase mixture vigorously for at least 2 hours to precipitate tin salts.
-
Isolation: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography, potentially requiring multiple columns to achieve high purity.
Expert Analysis and Recommendations
For the arylation of this compound, the choice between Suzuki and Stille coupling is a classic trade-off between reaction robustness and process safety/purity.
-
Recommendation for Suzuki Coupling: The Suzuki coupling should be the method of first choice . The development of highly active, sterically hindered phosphine ligands and specialized pre-catalysts has made it possible to couple challenging substrates like ortho-substituted anilines with high efficiency.[16] The low toxicity of the reagents and the straightforward purification make it far more amenable to scale-up and applications in pharmaceutical development where purity is non-negotiable.
-
When to Consider Stille Coupling: The Stille coupling remains a powerful tool in the synthetic chemist's arsenal and should be considered under specific circumstances:
-
Base Sensitivity: If the coupling partner contains a highly base-sensitive functional group that is incompatible with Suzuki conditions.
-
Failed Suzuki Attempts: If optimized Suzuki protocols consistently fail to provide the desired product due to extreme steric hindrance or other unforeseen reactivity issues.[14]
-
Reagent Availability: In rare cases where a specific, complex aryl group is only available as an organostannane.
-
Ultimately, while the Stille coupling offers exceptional functional group tolerance and may overcome certain steric challenges, the significant drawbacks of reagent toxicity and purification complexity render the Suzuki-Miyaura reaction the superior strategic choice for the routine and scalable synthesis of 3-aryl-2,4,5-trifluoroaniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdlookchem.com [sdlookchem.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Differences of Fluorinated Aniline Isomers in Palladium-Catalyzed C-N Coupling
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Anilines, as key building blocks, are frequently fluorinated to impart these desirable characteristics. The palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds, is a staple in the synthetic chemist's toolbox for constructing complex aryl amines.[1][2] However, the position of fluorine substitution on the aniline ring—ortho, meta, or para—dramatically influences its reactivity in these coupling reactions.
This guide provides an in-depth analysis of the kinetic differences between ortho-, meta-, and para-fluoroaniline in the context of Pd-catalyzed C-N coupling. We will delve into the underlying electronic and steric principles that govern these differences, provide supporting data, and present a detailed experimental protocol for a representative Buchwald-Hartwig reaction. This information is intended to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization.
The Underlying Principles: Electronic and Steric Effects of Fluorine
The reactivity of a substituted aniline in a Buchwald-Hartwig reaction is primarily dictated by the nucleophilicity of the nitrogen atom. This, in turn, is governed by a delicate interplay of electronic and steric effects imparted by the substituent.
Electronic Effects
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aniline nitrogen, reducing its basicity and, consequently, its nucleophilicity. However, fluorine also possesses lone pairs that can participate in resonance, exerting a weaker, electron-donating resonance effect (+R) when in the ortho or para position.
-
Para-Fluoroaniline: The fluorine atom is in a position to exert both its -I and +R effects. The strong -I effect deactivates the ring and reduces the nitrogen's nucleophilicity compared to unsubstituted aniline. The +R effect partially counteracts this, but the inductive effect is dominant.
-
Meta-Fluoroaniline: In the meta position, the +R effect is not operative. Therefore, the nitrogen atom only experiences the strong deactivating -I effect of the fluorine. This results in a significant decrease in nucleophilicity.
-
Ortho-Fluoroaniline: The ortho isomer is subject to both a strong -I effect and a +R effect. Additionally, the close proximity of the fluorine atom to the amino group introduces steric hindrance and the potential for intramolecular hydrogen bonding.
The basicity of the aniline isomers, as indicated by their pKa values, provides a quantitative measure of the electron density on the nitrogen atom. A lower pKa value corresponds to a weaker base and, generally, a less nucleophilic amine.
| Aniline Isomer | pKa of Conjugate Acid |
| Aniline | 4.63 |
| p-Fluoroaniline | 4.65 |
| m-Fluoroaniline | 3.51 |
| o-Fluoroaniline | 3.21 |
Data sourced from various chemical data repositories.
From this data, we can infer that meta- and ortho-fluoroaniline are significantly less basic than aniline and para-fluoroaniline, suggesting lower nucleophilicity.
Steric Effects
Steric hindrance plays a crucial role, particularly for the ortho isomer. The fluorine atom in the ortho position can physically obstruct the approach of the bulky palladium catalyst to the nitrogen atom, slowing down the coordination step of the catalytic cycle. This "ortho effect" can lead to a significant decrease in the reaction rate, irrespective of the electronic effects.
The Catalytic Cycle and its Kinetic Implications
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The electronic properties of the fluorinated aniline can influence the rate-determining step.
References
A Comparative Guide to the Electronic Effects of Fluorine and Bromine in 3-Bromo-2,4,5-trifluoroaniline
For researchers, medicinal chemists, and materials scientists, the strategic placement of halogen atoms on an aromatic scaffold like aniline is a cornerstone of molecular design. The nuanced interplay of inductive and resonance effects introduced by these substituents can profoundly alter a molecule's reactivity, basicity, metabolic stability, and intermolecular interactions. This guide provides an in-depth, quantitative comparison of the electronic contributions of fluorine and bromine within the specific context of 3-Bromo-2,4,5-trifluoroaniline, a polysubstituted aromatic amine.
We will dissect the competing electronic forces at play, predict their impact on the molecule's fundamental properties, and provide detailed experimental protocols for researchers to validate these characteristics in their own laboratories. This document is structured not as a rigid report, but as a practical guide grounded in the principles of physical organic chemistry.
Deconstructing the Electronic Landscape: Induction vs. Resonance
The net electronic influence of any halogen substituent on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1][2]
-
Inductive Effect (-I): As highly electronegative elements, both fluorine and bromine pull electron density away from the carbon atom to which they are bonded through the sigma (σ) bond framework.[2][3] This is a distance-dependent effect that deactivates the ring towards electrophilic attack and, critically for anilines, reduces the basicity of the amino group by withdrawing its lone-pair electron density. Fluorine is the most electronegative element, and thus exerts a significantly stronger -I effect than bromine.[1][2]
-
Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system.[2] This donation of electron density increases the electron density at the ortho and para positions and opposes the inductive withdrawal. For halogens, this resonance donation is relatively weak due to poor orbital overlap between the halogen's p-orbitals and the carbon 2p-orbitals of the ring.[4] This effect is strongest for fluorine (2p-2p overlap) and progressively weaker for larger halogens like bromine (4p-2p overlap).[4]
In the case of halogens, the powerful inductive effect (-I) almost always dominates over the weaker resonance effect (+M), resulting in a net electron-withdrawing character.[3] This is what makes halogens deactivating groups in electrophilic aromatic substitution, yet ortho-, para-directing.
The logical relationship between these effects can be visualized as follows:
Caption: Competing electronic effects of Fluorine and Bromine.
Quantifying Substituent Effects with Hammett Constants
The Hammett equation provides a powerful tool for quantifying the electronic effect of a substituent based on its position on the ring.[5][6] The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group that decreases the basicity of aniline (and increases the acidity of its conjugate acid), while a negative value indicates an electron-donating group.
Table 1: Hammett Substituent Constants (σ) for Fluorine and Bromine
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Effect |
| Fluorine (-F) | +0.34 | +0.06 | Strong -I, weak +M |
| Bromine (-Br) | +0.39 | +0.23 | Moderate -I, very weak +M |
Data sourced from established literature values.[5][7]
In this compound, we have:
-
Fluorine at C2 (ortho): Exerts a strong -I effect. Ortho effects can be complex due to proximity and steric factors, but a strong electron-withdrawing influence is expected.[6]
-
Bromine at C3 (meta): Exerts a strong -I effect with negligible resonance contribution. Its σ_m value (+0.39) is highly positive.
-
Fluorine at C4 (para): The -I and +M effects are most directly opposed here. The small positive σ_p value (+0.06) shows that the inductive effect still slightly outweighs the resonance effect.
-
Fluorine at C5 (meta): Exerts a strong -I effect, similar to the bromine at C3, quantified by its σ_m value (+0.34).
Predicting the Overall Effect: Assuming additivity of these effects, which is a reasonable first approximation for polysubstituted systems, we can estimate the total electronic withdrawal.[5][8] The sum of Hammett constants for the substituents (using meta and para values as proxies for the local electronic influence) will be significantly positive, indicating that this compound is a very weak base. The combined inductive pull of three fluorine atoms and one bromine atom will drastically reduce the electron density on the nitrogen lone pair, making it much less available for protonation compared to unsubstituted aniline (pKa of conjugate acid ≈ 4.6).[9][10]
Experimental Verification: A Three-Pronged Approach
To move from prediction to empirical fact, a combination of potentiometric/spectroscopic and spectroscopic techniques is required. The following protocols are designed to be self-validating and provide a comprehensive electronic characterization.
Caption: A multi-technique workflow for electronic analysis.
Protocol for pKa Determination via UV-Vis Spectrophotometry
This method is ideal for weakly basic and/or hydrophobic compounds like halogenated anilines, where potentiometric titration in purely aqueous media can be challenging. It relies on the change in the UV-Vis spectrum of the compound as it transitions from its neutral form (B) to its protonated form (BH+).[4][11][12]
Instrumentation & Reagents:
-
UV-Vis spectrophotometer with a 96-well plate reader.[4]
-
Calibrated pH meter.
-
96-well UV-transparent microplates.
-
A series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a pH range from ~1.0 to 7.0.
-
10 mM stock solution of this compound in DMSO.
-
Methanol or Acetonitrile (for solubility).
Step-by-Step Procedure:
-
Plate Preparation: Dispense 198 µL of each buffer solution into multiple wells of the 96-well plate. Prepare replicate wells for each pH point and include buffer-only blanks.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each buffer-containing well. This results in a final concentration of 100 µM with 1% DMSO, which minimizes solvent effects.
-
Mixing & Equilibration: Mix the plate gently on a plate shaker for 1-2 minutes and allow it to equilibrate at a constant temperature (e.g., 25 °C).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each well from 230-500 nm.[4]
-
Data Analysis: a. Subtract the absorbance of the corresponding buffer blank from each sample spectrum. b. Identify wavelengths where the absorbance changes significantly with pH. These correspond to the differing spectra of the neutral and protonated forms. c. Plot absorbance at a chosen wavelength versus pH. The resulting data should form a sigmoidal curve. d. Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal dose-response function. The inflection point of the curve corresponds to the pKa of the anilinium ion.[13]
Expected Outcome: Due to the strong electron-withdrawing nature of the four halogen substituents, the pKa of this compound's conjugate acid is expected to be very low, likely in the range of 0-2.
Protocol for NMR Spectroscopic Analysis
NMR spectroscopy provides the most detailed insight into the electronic environment of individual atoms. ¹⁹F NMR is particularly powerful for this molecule.[2][14]
Instrumentation & Sample Prep:
-
High-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal standard (TMS for ¹H/¹³C; CFCl₃ or other suitable standard for ¹⁹F).[15]
-
Prepare a ~5-10 mg/mL solution of the analyte in the chosen deuterated solvent.
Acquisition Parameters:
-
¹H NMR:
-
Purpose: To observe the single aromatic proton. Its chemical shift will be far downfield (>7.0 ppm) due to the deshielding effects of the adjacent halogens.[16]
-
Key Parameters: Standard pulse program, spectral width ~15 ppm, relaxation delay (d1) of 2-5 s.
-
-
¹³C NMR:
-
Purpose: To observe the six aromatic carbons. The signals will show complex splitting patterns due to C-F coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J_CF), while others will show smaller multi-bond couplings. The chemical shifts will indicate the electron density at each carbon.
-
Key Parameters: Proton-decoupled pulse program, spectral width ~200 ppm, longer relaxation delay (e.g., 5-10 s) or use of a relaxation agent for quaternary carbons.
-
-
¹⁹F NMR:
-
Purpose: This is the most informative experiment. It will show three distinct signals for the non-equivalent fluorine atoms at the C2, C4, and C5 positions. The chemical shifts are highly sensitive to the local electronic environment.[14][17] The fluorine at C4 (para to the amino group) is expected to be the most shielded (least positive/most negative chemical shift) compared to the meta-like fluorines at C2 and C5, due to the weak +M effect of the amino group.
-
Key Parameters: Proton-decoupled pulse program (e.g., zgfhigqn), wide spectral width initially to locate peaks, center the spectrum on the expected region for fluoroaromatics (~ -100 to -160 ppm).[1][15][18]
-
Table 2: Predicted Spectroscopic Features and Their Interpretation
| Experiment | Feature | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (Ar-H) | Single resonance, >7.0 ppm | Strong deshielding by multiple halogens. |
| ¹³C NMR | C-NH₂ Chemical Shift | Downfield shift vs. aniline | Reduced electron density due to -I effects. |
| C-F, C-Br Shifts | Downfield shifts | Strong deshielding from attached halogens. | |
| C-F Coupling | Large ¹J_CF splittings | Confirms direct C-F bonds. | |
| ¹⁹F NMR | Number of Signals | Three distinct signals | Chemical non-equivalence of F atoms at C2, C4, C5. |
| Chemical Shifts | δ(F4) < δ(F2, F5) | F4 is para to the -NH₂ group, experiencing slight shielding from resonance donation. F2 and F5 are in more electron-deficient meta-like positions. | |
| F-F Coupling | Complex multiplet structures | Provides through-bond connectivity information. |
Protocol for Infrared (IR) Spectroscopy
FTIR provides information about the vibrational modes of the molecule, which are also influenced by electronic effects.
Instrumentation & Sample Prep:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
A small amount of the solid or liquid sample is placed directly on the ATR crystal.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place the sample on the crystal and record the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of Key Vibrational Bands:
-
N-H Stretch: In aniline, the symmetric and asymmetric N-H stretches appear around 3300-3500 cm⁻¹. In this compound, the strong inductive withdrawal by the halogens will weaken the N-H bonds and may shift these frequencies slightly.
-
C-N Stretch: This band, typically around 1250-1350 cm⁻¹, will be influenced by the electron density of the C-N bond. Electron withdrawal may increase the bond order and shift this frequency to a higher wavenumber.
-
C-F and C-Br Stretches: Strong, characteristic absorption bands in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br) will confirm the presence of these functional groups.
Conclusion: A Tale of Two Halogens in a Crowded Ring
The electronic character of this compound is dominated by the powerful electron-withdrawing inductive effects of its four halogen substituents. While both fluorine and bromine contribute to this, fluorine's superior electronegativity makes its -I effect paramount. The bromine at the C3 position and the fluorines at the C2 and C5 positions act in concert to drastically reduce the basicity of the amino group. The single fluorine at the C4 position experiences a weak, opposing +M effect from the para amino group, a subtle but measurable distinction that should be clearly observable in the ¹⁹F NMR spectrum.
This guide provides a robust theoretical framework and the practical experimental protocols necessary for any researcher to quantify these effects. By combining pKa determination with multinuclear NMR and IR spectroscopy, a complete and validated picture of the molecule's electronic landscape can be achieved, enabling its rational application in drug design and materials science.
References
- 1. F19 detection [nmr.chem.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afit.edu [afit.edu]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journaleras.com [journaleras.com]
- 10. 2-溴-5-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 13. youtube.com [youtube.com]
- 14. biophysics.org [biophysics.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1000577-24-1|2-Bromo-3,4,5-trifluoroaniline|BLD Pharm [bldpharm.com]
- 17. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 18. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
A Comparative Guide to Isomeric Purity Analysis of 3-Bromo-2,4,5-trifluoroaniline by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Abstract
3-Bromo-2,4,5-trifluoroaniline is a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. The precise substitution pattern of this halogenated aromatic amine is paramount, as isomeric impurities can significantly impact reaction yields, downstream product purity, and the pharmacological or biological activity of the final active ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the robust analysis of the isomeric purity of this compound. We will delve into the mechanistic underpinnings of each technique, provide field-proven experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical objectives.
Introduction: The Critical Role of Isomeric Purity
In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.[1] The International Council for Harmonisation (ICH) guidelines place stringent limits on the levels of unknown and specified impurities in active pharmaceutical ingredients (APIs).[2] For key intermediates like this compound, isomeric impurities—compounds with the same molecular formula but different arrangements of atoms—are of particular concern.
The synthesis of polysubstituted anilines, often involving electrophilic aromatic substitution reactions like bromination, can lead to the formation of various positional isomers. For instance, the bromination of 2,4,5-trifluoroaniline may not be perfectly regioselective, potentially yielding isomers such as 2-Bromo-3,4,5-trifluoroaniline or other poly-brominated species. The presence of these isomers can have profound consequences, including altered biological activity, increased toxicity, or impedance of the desired crystallization process of the final API. Therefore, validated, precise, and reliable analytical methods are required to quantify the isomeric purity of this crucial intermediate.
Analytical Workflow for Isomeric Purity Determination
A robust analytical workflow is essential for accurate and reproducible purity assessment. The process, from sample handling to final data interpretation, must be meticulously controlled.
Caption: General workflow for the isomeric purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[3][4][5]
Principle and Rationale
In this context, a reversed-phase HPLC (RP-HPLC) method is most appropriate. The separation is based on the partitioning of the analyte and its isomers between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol). The subtle differences in the polarity and hydrophobicity of the positional isomers, arising from the varied positions of the bromine and fluorine atoms, lead to differential retention times on the column, enabling their separation and quantification.
The choice of a C18 column is deliberate; its long alkyl chains provide a high degree of hydrophobicity, promoting retention of the halogenated aniline and enhancing the resolution between closely related isomers. The UV detector is selected for its sensitivity to aromatic compounds, which exhibit strong chromophores.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed to serve as a validated starting point, adhering to the principles outlined in ICH Q2(R2) for analytical procedure validation.[6][7]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 50 50 25 10 90 30 10 90 31 50 50 | 35 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of 1 mg/mL. Further dilute with the mobile phase (50:50 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.[3]
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.[3]
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography is a powerful technique renowned for its exceptional resolving power and sensitivity, particularly for volatile and semi-volatile compounds.[4][5] When coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides a comprehensive analytical solution.
Principle and Rationale
GC separates compounds based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the inner walls of a capillary column.[3] The analyte must be thermally stable and sufficiently volatile to be vaporized in the heated inlet without degradation. This compound is well-suited for GC analysis.
The choice of a mid-polarity stationary phase, such as one containing trifluoropropyl groups (e.g., a DB-210 or Rtx-200) or a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), is critical.[8][9] These phases offer unique selectivity for halogenated compounds, leveraging dipole-dipole interactions to resolve positional isomers that may co-elute on standard non-polar phases. A temperature gradient program is employed to ensure sharp peaks for later-eluting components and to optimize the separation of all potential isomers within a reasonable runtime.
Detailed Experimental Protocol: GC-FID/MS
This protocol is based on established methods for halogenated anilines and is designed for high-resolution separation.[3]
-
Instrumentation: Gas chromatograph with a split/splitless inlet, a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260 °C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature:
-
FID: 300 °C
-
MS Transfer Line: 280 °C
-
-
MS Parameters (if used):
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-450 m/z
-
-
Sample Preparation:
-
Standard/Sample Solution: Accurately weigh and dissolve the reference standard or test sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]
-
-
Analysis: Inject the solution. For FID, purity is calculated using area percent normalization. For MS, peaks are identified by their mass spectra and retention times, providing an unambiguous confirmation of impurity identities.[3]
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical requirements, the nature of the expected impurities, and the available instrumentation.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[3] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[3][4] | Required; analyte must be volatile and thermally stable.[3][4] |
| Separation Efficiency | Very good; provides robust and precise quantification.[3] | Excellent; typically produces sharper peaks and higher resolution for isomers.[4] |
| Instrumentation | Moderate to high complexity. | Moderate complexity; GC-FID is very robust and cost-effective. |
| Impurity Identification | Requires hyphenation with MS (LC-MS) for definitive identification. | Easily coupled with MS (GC-MS) for structural elucidation of unknown impurities.[3] |
| Strengths | - Broad applicability- Ideal for routine QC- Non-destructive | - Superior resolving power for isomers- High sensitivity (especially with FID)- Definitive identification with MS |
| Limitations | - Lower peak efficiency than GC- Higher solvent consumption | - Limited to thermally stable and volatile analytes- Potential for analyte degradation in hot inlet |
Conclusion and Recommendations
Both HPLC and GC are powerful and validated techniques for assessing the isomeric purity of this compound. The optimal choice is dictated by the analytical goal.
-
For routine quality control (QC) and batch release testing, where robustness, precision, and high throughput are key, the HPLC-UV method is highly recommended. It provides reliable quantification without the requirement of sample volatility.[3]
-
For impurity profiling, method development, and structural elucidation of unknown isomers, the GC-MS method is superior. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry provides invaluable information for process chemists and for regulatory submissions.[3][10]
For a comprehensive characterization of this compound, a dual-pronged approach utilizing both HPLC and GC is the most effective strategy. This ensures that a wide range of potential impurities—from non-volatile starting materials to closely-related volatile isomers—are detected and accurately quantified, guaranteeing the quality and integrity of this vital chemical intermediate.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-2,4,5-trifluoroaniline
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive overview of the procedures for the safe disposal of 3-Bromo-2,4,5-trifluoroaniline, grounded in established safety protocols and regulatory frameworks.
This compound is a halogenated aromatic amine, a class of compounds often utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research. Its chemical structure necessitates a disposal pathway that mitigates its potential hazards to human health and the environment.
Understanding the Hazard Profile
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For this compound, the primary concerns are its toxicity and its classification as a halogenated organic compound.
Toxicological Hazards: According to safety data sheets, this compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1][3][4] These toxicological properties underscore the importance of minimizing exposure during handling and disposal.
Environmental Hazards: As a halogenated organic compound, this compound is subject to specific environmental regulations. Such compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for the disposal of halogenated organic wastes.[5][6]
A summary of the key hazard information is provided in the table below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P317 | |
| Acute Toxicity, Dermal | Harmful in contact with skin. | P280, P302+P352, P317 | |
| Acute Toxicity, Inhalation | Harmful if inhaled. | P261, P271, P304+P340 | |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P332+P317 | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338 | |
| Specific target organ toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P319 |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory bench to its final disposition.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.
-
Lab Coat: A standard lab coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][7]
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: this compound waste must be collected in a designated container for halogenated organic waste .[8] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste streams.[8] Incompatible materials can lead to chemical reactions, generating heat, gas, or toxic fumes.
Step 3: Waste Collection and Labeling
-
Container Integrity: Use a clean, dry, and chemically compatible container. Ensure the container is in good condition with a secure, tightly-fitting lid.[1][9]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area.[1][3]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms or logs as per your institution's policies.
The Rationale Behind the Disposal Pathway
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[8][10] This method is effective because the high temperatures can break the carbon-halogen and other chemical bonds, converting the compound into less harmful substances like carbon dioxide, water, and inorganic acids. The flue gases from the incinerator are then scrubbed to remove these acidic byproducts before being released into the atmosphere.[10]
Landfilling of this type of waste is generally prohibited to prevent the leaching of the chemical into the soil and groundwater.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to the Safe Handling of 3-Bromo-2,4,5-trifluoroaniline
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. The following guide provides essential, field-tested information for the safe handling, use, and disposal of 3-Bromo-2,4,5-trifluoroaniline, a compound frequently utilized in the synthesis of pharmaceuticals and agrochemicals. This is not a generic checklist; it is a framework for building a culture of safety and proactive risk mitigation in your laboratory.
Understanding the Hazard Profile
This compound is a substituted aniline, and like many compounds in its class, it presents several health hazards. The primary risks are associated with acute toxicity and irritation. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye and skin irritation and may lead to respiratory irritation.[1][2] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.
Hazard Identification Summary:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.
-
Eye and Face Protection : Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection : A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or suit. Ensure all skin is covered.
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge is required.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your lab.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is between 2-8°C to maintain its quality.[2]
Handling and Use:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Work Area : Always work within a certified chemical fume hood. The work surface should be clean and uncluttered.
-
Weighing : If weighing the solid, do so in the fume hood on a disposable weigh boat to minimize contamination of the balance.
-
Transferring : Use appropriate tools (spatulas, etc.) to transfer the chemical. Avoid creating dust.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water.[1] Decontaminate all surfaces and equipment.
Emergency Procedures: Plan for the Unexpected
Accidents can happen. A clear and practiced emergency plan is crucial.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact : Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response Workflow:
In the event of a spill, a calm and methodical response is essential to contain the situation safely.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, is considered hazardous waste.
-
Segregation : Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[4][5]
By integrating these principles into your daily laboratory operations, you can ensure a safe environment for yourself and your colleagues while advancing your research goals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
